4-Ethoxybenzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLLQIRBABMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211197 | |
| Record name | 4-Ethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-44-4 | |
| Record name | 4-Ethoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6214-44-4 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHOXYBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4633ZFA6U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Ethoxybenzyl Alcohol from 4-Ethoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-ethoxybenzyl alcohol from 4-ethoxybenzaldehyde (B43997), a key chemical transformation in the production of various pharmaceutical intermediates and fine chemicals. This document details the most common and effective reduction methodologies, including catalytic hydrogenation and sodium borohydride (B1222165) reduction, supported by quantitative data, detailed experimental protocols, and safety considerations. The guide is intended to serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis, offering clear and actionable information to support laboratory and scale-up activities.
Introduction
This compound is a valuable building block in organic synthesis, notably serving as an intermediate in the preparation of various active pharmaceutical ingredients (APIs). Its synthesis from the corresponding aldehyde, 4-ethoxybenzaldehyde, is a fundamental reduction reaction. The efficiency and selectivity of this transformation are critical for the overall yield and purity of the final product. This guide explores the primary synthetic routes, providing a comparative analysis of different methodologies to assist in the selection of the most appropriate process based on scale, available equipment, and desired product specifications.
Synthetic Methodologies and Quantitative Data
The reduction of 4-ethoxybenzaldehyde to this compound can be achieved through several methods. The two most prominent and industrially relevant techniques are catalytic hydrogenation and chemical reduction with sodium borohydride.
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient method for the reduction of aldehydes, often providing near-quantitative yields and high purity. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a versatile and selective reducing agent for aldehydes and ketones. It is a milder reagent compared to lithium aluminum hydride (LiAlH₄) and can be used in protic solvents like ethanol (B145695) and methanol, making it a convenient and safer option for many laboratory applications.
The following table summarizes the quantitative data for the synthesis of this compound from 4-ethoxybenzaldehyde using these two primary methods.
| Method | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | 4-ethoxybenzaldehyde, Pd/C, H₂, Anhydrous Ethanol, Heat reflux, 6 hours | 99 | High | 1[2] |
| Sodium Borohydride Reduction | 4-ethoxybenzaldehyde, Sodium Borohydride, Absolute Ethanol, Room Temperature | High | Good | 3[4] |
| Modified NaBH₄ Reduction | 4-ethoxybenzaldehyde, NaBH₄, Wet Alumina (solvent-free), Room Temperature, 1-40 min | 85-99 | High | 4[4] |
Experimental Protocols
Catalytic Hydrogenation Protocol
This protocol is based on a large-scale synthesis and can be adapted for laboratory scale with appropriate adjustments to equipment and safety measures.
Materials:
-
4-Ethoxybenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ethanol
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
High-pressure hydrogenation reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and free of any contaminants. Perform a leak test with nitrogen before introducing any flammable materials.[2]
-
Charging the Reactor: In a well-ventilated fume hood, charge the reactor with 4-ethoxybenzaldehyde and anhydrous ethanol.[2] Add the 10% Pd/C catalyst. The catalyst should be handled carefully as it can be pyrophoric, especially when dry.[5]
-
Inerting the System: Seal the reactor and purge the system with nitrogen gas several times to remove all oxygen.[2]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. The reaction can be run at atmospheric pressure using a hydrogen balloon for smaller scale reactions.[6] Heat the mixture to reflux and stir vigorously for 6 hours.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and to avoid over-reduction.[5]
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a safe manner. Purge the reactor with nitrogen gas to remove any residual hydrogen.[2]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition.[7]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.[2]
Sodium Borohydride Reduction Protocol
This protocol is suitable for laboratory-scale synthesis.
Materials:
-
4-Ethoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Absolute Ethanol (or Methanol/THF)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzaldehyde (e.g., 3.3 g, 22 mmol) in absolute ethanol (25 mL).[4] The reaction can be performed at room temperature or cooled to 0 °C in an ice bath for better control, especially for larger scale reactions.[8]
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 830 mg, 22 mmol) portion-wise to the stirred solution.[4] The addition should be controlled to manage any temperature increase.
-
Reaction Monitoring: Monitor the reaction progress using TLC. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot indicates the reaction is proceeding.[8][9] The reaction is typically complete within a few hours at room temperature.[8]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the resulting alkoxide.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction two to three times to ensure complete recovery of the product.[4]
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude this compound can be purified by silica gel column chromatography to yield the pure product.[4]
Visualization of Pathways and Workflows
Chemical Reaction Pathway
The reduction of 4-ethoxybenzaldehyde to this compound is a straightforward conversion of an aldehyde functional group to a primary alcohol.
Caption: Chemical transformation of 4-ethoxybenzaldehyde to this compound.
Experimental Workflow for Sodium Borohydride Reduction
The following diagram illustrates the typical laboratory workflow for the synthesis of this compound using sodium borohydride.
Caption: Workflow for NaBH₄ reduction of 4-ethoxybenzaldehyde.
Safety Considerations
-
4-Ethoxybenzaldehyde: This compound can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Sodium Borohydride: NaBH₄ is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled in a well-ventilated area, and care should be taken to avoid contact with strong acids.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). The reaction should be conducted in a properly functioning fume hood, and the system must be purged with an inert gas before and after the reaction to prevent the formation of explosive mixtures with air.[6][7] A blast shield is recommended for reactions under pressure.[6]
-
Solvents: Ethanol and ethyl acetate are flammable liquids and should be handled away from ignition sources.
Conclusion
The synthesis of this compound from 4-ethoxybenzaldehyde is a well-established and efficient process. Both catalytic hydrogenation and sodium borohydride reduction offer high yields and purity. The choice of method will depend on the scale of the synthesis, available equipment, and safety infrastructure. Catalytic hydrogenation is often preferred for large-scale industrial production due to its high efficiency and atom economy. Sodium borohydride reduction provides a convenient and effective alternative for laboratory-scale synthesis. This guide provides the necessary technical details and safety information to enable researchers and drug development professionals to successfully perform this important chemical transformation.
References
- 1. guidechem.com [guidechem.com]
- 2. njhjchem.com [njhjchem.com]
- 3. prepchem.com [prepchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethoxybenzyl Alcohol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzyl alcohol, a substituted aromatic alcohol, serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. Its unique structural features, combining a reactive benzylic alcohol moiety with an ethoxy group, impart specific physical and chemical properties that are advantageous for various synthetic transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications, with a particular focus on its role in the development of therapeutic agents.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a convenient reference for laboratory and developmental work.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Melting Point | 27-34 °C | [4][5][6][7] |
| Boiling Point | 273 °C (at 760 mmHg); 153-154 °C (at 25 Torr) | [5][7] |
| Density | ~1.05 g/cm³ (rough estimate) | [8] |
| Refractive Index (n²⁰/D) | 1.535 | [4][5][8] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol (B145695). The ethoxy group enhances its solubility in organic solvents. | [1][8] |
Spectroscopic Data
| Spectrum Type | Key Data |
| ¹H NMR | Spectral data available, but specific peak assignments require further analysis from raw data sources. |
| ¹³C NMR | Spectral data available, but specific peak assignments require further analysis from raw data sources. |
| Infrared (IR) | The NIST WebBook provides a gas-phase IR spectrum for p-Ethoxybenzyl alcohol. |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of 4-ethoxybenzaldehyde (B43997). Two detailed protocols are provided below.
Protocol 1: Reduction with Sodium Borohydride (B1222165)
This method is suitable for laboratory-scale synthesis.
-
Materials:
-
4-ethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Absolute ethanol
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-ethoxybenzaldehyde (e.g., 3.3 g, 22 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
To this solution, add sodium borohydride (e.g., 830 mg, 22 mmol) portion-wise while stirring at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by pouring the mixture into dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica (B1680970) gel column chromatography.[9]
-
Protocol 2: Catalytic Hydrogenation
This method is often employed for larger-scale industrial production.
-
Materials:
-
4-ethoxybenzaldehyde
-
Anhydrous ethanol
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 4-ethoxybenzaldehyde (e.g., 150 kg) in anhydrous ethanol (e.g., 400 kg) in a suitable hydrogenation reactor.
-
Add the Pd/C catalyst (e.g., 1.5 kg) to the solution.
-
Pressurize the reactor with hydrogen gas and heat the mixture to reflux.
-
Maintain the reaction under a hydrogen atmosphere for a specified time (e.g., 6 hours), monitoring the reaction progress.
-
After the reaction is complete, cool the reactor and carefully filter off the catalyst.
-
Remove the solvent from the filtrate by distillation under reduced pressure to yield this compound.[10]
-
Chemical Reactivity and Stability
This compound exhibits reactivity typical of a primary benzylic alcohol. The presence of the electron-donating ethoxy group at the para position can influence the reactivity of the aromatic ring and the benzylic position.
-
Oxidation: The primary alcohol functional group can be oxidized to form 4-ethoxybenzaldehyde or further to 4-ethoxybenzoic acid, depending on the oxidizing agent and reaction conditions.
-
Etherification and Esterification: The hydroxyl group can readily undergo etherification and esterification reactions with suitable electrophiles.[1]
-
Nucleophilic Substitution: As a benzylic alcohol, the hydroxyl group can be activated and undergo nucleophilic substitution reactions. The stability of the resulting benzylic carbocation is enhanced by the para-ethoxy group.
-
Stability: this compound is generally stable under normal conditions. However, it can be sensitive to oxidation.[1] It is advisable to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Applications in Drug Development
A significant application of this compound is as a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[10] The synthesis of Dapagliflozin involves the coupling of a protected glucose derivative with an aglycone, for which this compound serves as a crucial precursor.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Signaling Pathway: Mechanism of Action of SGLT2 Inhibitors
As this compound is a precursor to the SGLT2 inhibitor Dapagliflozin, understanding the downstream signaling pathway of this class of drugs is crucial for drug development professionals. SGLT2 inhibitors have been shown to modulate several inflammatory pathways, including the NLRP3 inflammasome and Toll-like receptor 4 (TLR-4) signaling, and activate AMP-activated protein kinase (AMPK), which in turn suppresses pro-inflammatory pathways.[11]
Caption: Simplified signaling pathway of SGLT2 inhibitors, highlighting their anti-inflammatory effects.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and reliable intermediate. A thorough understanding of its properties, reactivity, and handling is essential for its effective utilization in research and development, contributing to the advancement of new therapeutic agents and other fine chemicals.
References
- 1. 6214-44-4(4-Ethoxybenzyl Acohol) | Kuujia.com [kuujia.com]
- 2. This compound | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzyl alcohol, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. parchem.com [parchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | 6214-44-4 | FE70748 | Biosynth [biosynth.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 6214-44-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethoxybenzyl alcohol CAS number and molecular weight
An In-depth Technical Guide to 4-Ethoxybenzyl Alcohol
This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization.
Core Chemical Data
This compound is an aromatic alcohol that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 6214-44-4 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂O₂ | [2][4][5] |
| Molecular Weight | 152.19 g/mol | [3][4][5][6] |
| IUPAC Name | (4-ethoxyphenyl)methanol | [2][5] |
| Appearance | White to light yellow powder or liquid | [7] |
| Melting Point | 32-34 °C | [3] |
| Boiling Point | 273 °C | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.
Method 1: Reduction of 4-Ethoxybenzaldehyde (B43997)
This protocol involves the reduction of 4-ethoxybenzaldehyde using sodium borohydride (B1222165).
-
Materials:
-
4-ethoxybenzaldehyde (3.3 g, 22 mmol)
-
Sodium borohydride (830 mg, 22 mmol)
-
Absolute ethanol (B145695) (25 mL)
-
Dilute hydrochloric acid
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for chromatography
-
-
Procedure:
-
Combine 4-ethoxybenzaldehyde, sodium borohydride, and absolute ethanol in a suitable reaction vessel.[1]
-
Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[1]
-
Pour the reaction mixture into dilute hydrochloric acid and extract the aqueous phase with ethyl acetate twice.[1]
-
Combine the organic phases and dry over magnesium sulfate.[1]
-
Evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel chromatography to yield this compound.[1]
-
Method 2: Two-Step Synthesis from 4-Methylphenol
This industrial-scale synthesis involves the preparation of an intermediate, 4-ethoxybenzaldehyde, followed by its reduction.
-
Step 1: Preparation of 4-Ethoxybenzaldehyde
-
Combine 122 kg of 4-methylphenol, 800 kg of diethyl carbonate, 220 kg of potassium carbonate, and 170 kg of tetrabutylammonium (B224687) bromide.[7]
-
Heat the mixture to 130 °C and maintain the reaction for 10 hours.[7]
-
After the reaction, filter out the solid components.[7]
-
Recover unreacted diethyl carbonate under reduced pressure.[7]
-
Add 400 kg of water to the residue and extract with 300 kg of ethyl acetate.[7]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and recover the solvent.[7]
-
Purify by reduced pressure distillation to obtain 4-ethoxybenzaldehyde.[7]
-
-
Step 2: Preparation of this compound
-
Dissolve 150 kg of 4-ethoxybenzaldehyde in 400 kg of anhydrous ethanol.[7]
-
Add 1.5 kg of Palladium on carbon (Pd/C) as a catalyst.[7]
-
Introduce hydrogen gas (H₂) and heat the mixture to reflux for 6 hours.[7]
-
After the reaction, filter to remove the catalyst.[7]
-
Recover the solvent from the filtrate under reduced pressure to obtain this compound.[7]
-
Purification by Recrystallization
A general procedure for the purification of benzyl (B1604629) alcohols, adaptable for this compound, is recrystallization.
-
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.[2]
-
Slowly add hot deionized water to the solution until a slight turbidity persists.[2]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[2]
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Wash the crystals with a small amount of an ice-cold water-ethanol mixture.[2]
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[2]
-
Logical Workflow and Diagrams
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical methods for the characterization of this compound.
References
Spectroscopic data for 4-Ethoxybenzyl alcohol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 4-Ethoxybenzyl Alcohol
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. The guide is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization and quality control. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 6214-44-4; Molecular Formula: C₉H₁₂O₂; Molecular Weight: 152.19 g/mol ).[1][2]
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |
| 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₃) |
| 4.55 | Singlet | 2H | -CH ₂OH |
| 4.00 | Quartet | 2H | -OCH ₂CH₃ |
| 2.05 | Singlet | 1H | -CH₂OH |
| 1.39 | Triplet | 3H | -OCH₂CH ₃ |
| Solvent: CDCl₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C -O (aromatic) |
| 133.5 | C -CH₂OH (aromatic) |
| 128.8 | C H (aromatic, ortho to -CH₂OH) |
| 114.5 | C H (aromatic, ortho to -OCH₂CH₃) |
| 64.9 | -C H₂OH |
| 63.4 | -OC H₂CH₃ |
| 14.8 | -OCH₂C H₃ |
| Solvent: CDCl₃. Data is inferred from typical values for similar structures and may vary slightly based on experimental conditions. |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 | Broad, Strong | O-H stretch (alcohol) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| 1610, 1510 | Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1040 | Strong | C-O stretch (primary alcohol) |
| Sample Preparation: Thin film or KBr pellet.[1] |
Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity | Assignment |
| 152 | High | [M]⁺ (Molecular Ion) |
| 123 | High | [M - CH₂OH]⁺ |
| 107 | Medium | [M - OCH₂CH₃]⁺ |
| 95 | Medium | [C₆H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
| Ionization Method: Electron Ionization (EI).[1][2] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3][4]
-
For ¹³C NMR, a higher concentration of 20-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3][4]
-
The sample is placed in a clean, dry 5 mm NMR tube.[3]
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.[4][5]
-
Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug.
-
-
Data Acquisition :
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable field.[3]
-
The magnetic field is "shimmed" to maximize its homogeneity, which results in sharper spectral lines.[3]
-
The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[3]
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
The FID is then Fourier transformed to produce the NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :[6]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[6]
-
Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[6]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.[6]
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
-
For volatile compounds like this compound, the sample is vaporized in a vacuum.[7]
-
In Electron Ionization (EI), the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7][8]
-
-
Mass Analysis and Detection :
-
The resulting ions are accelerated by an electric field.[7]
-
The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).[7]
-
A detector measures the abundance of ions at each m/z value.[7]
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[8]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. This compound | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Ethoxybenzyl alcohol [webbook.nist.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
Solubility Profile of 4-Ethoxybenzyl Alcohol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethoxybenzyl alcohol (CAS 6214-44-4), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a consolidated resource on its solubility in various organic solvents, alongside standardized experimental protocols for solubility determination.
Executive Summary
This compound is an aromatic alcohol whose solubility is crucial for its application in synthesis, purification, and formulation. This guide summarizes the available quantitative and qualitative solubility data for this compound. Due to the limited availability of specific quantitative data, this guide also includes solubility information for the closely related compound, 4-Methoxybenzyl alcohol, to provide a comparative framework. Furthermore, detailed methodologies for solubility determination are presented to aid in generating further data. A workflow for the utilization of this compound in the synthesis of a key intermediate for the antidiabetic drug Dapagliflozin is also provided.
Solubility Data
The solubility of this compound in various solvents is a critical parameter for its use in chemical reactions and purification processes such as recrystallization. The following tables summarize the available data.
Quantitative Solubility of this compound
Only limited quantitative solubility data for this compound is publicly available. The known value for its solubility in water is presented below.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 9.7[1] |
Qualitative Solubility of this compound
Qualitative descriptions of the solubility of this compound in organic solvents have been reported.
| Solvent | Solubility Description |
| Methanol | Almost transparent |
Comparative Qualitative Solubility of 4-Methoxybenzyl Alcohol
For comparative purposes, the qualitative solubility of the structurally similar 4-Methoxybenzyl alcohol is provided below. It is important to note that while these similarities are informative, they are not a direct substitute for experimental data on this compound.
| Solvent | Solubility Description |
| Alcohol | Freely soluble |
| Diethyl Ether | Freely soluble |
| Water | Insoluble |
Experimental Protocols for Solubility Determination
Standardized methods are essential for generating reliable and comparable solubility data. The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars (optional)
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
General Procedure for Isothermal Shake-Flask Method
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to rest at the constant temperature to permit the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter (of a material compatible with the solvent) into a clean vial to remove any undissolved solid.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.
-
Calculation: Calculate the solubility in g/L or other desired units based on the measured concentration and the dilution factor.
Application in Synthesis: A Workflow Example
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of intermediates for Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The following diagram illustrates a simplified workflow for a key synthetic step.
Caption: Synthetic workflow for a Dapagliflozin intermediate.
Conclusion
This technical guide consolidates the currently available solubility data for this compound and provides a framework for its application and further study. While there is a clear need for more extensive quantitative solubility data in a wider range of organic solvents, the information and protocols presented herein offer a valuable resource for researchers and professionals in the field. The provided workflow highlights the practical importance of this compound in pharmaceutical synthesis.
References
Data Presentation: Physical Properties of 4-Ethoxybenzyl Alcohol
An In-depth Technical Guide to the Physical Properties of 4-Ethoxybenzyl Alcohol
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical constants, detailed experimental protocols for their determination, and a logical workflow for compound identification.
The following table summarizes the reported melting and boiling points for this compound from various sources. Variations in reported values can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Reported Value | Pressure Conditions |
| Melting Point | 27 °C | Ambient |
| 29 °C[1] | Ambient | |
| 32-34 °C[2][3] | Ambient | |
| 33 °C[4] | Ambient | |
| Boiling Point | 153-154 °C[5][6] | 25 Torr |
| 272-274 °C[2] | Ambient | |
| 273 °C[3] | Ambient |
Experimental Protocols
The determination of melting and boiling points are fundamental techniques for assessing the purity and identity of a chemical compound.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[7][8]
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup.[7][10]
-
Glass capillary tubes (sealed at one end).[7]
-
Thermometer.
-
Mortar and pestle (if sample needs to be pulverized).
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to compact the sample, aiming for a column height of about 3 mm.[10]
-
Initial Rapid Determination (Optional): To save time, a preliminary rapid heating can be performed to establish an approximate melting range.[7][11]
-
Precise Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Set the starting temperature to about 10-20°C below the approximate melting point found in the rapid run.
-
Heat the sample slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[7]
-
-
Mixed Melting Point for Identification: To confirm the identity of an unknown sample suspected to be this compound, a 1:1 mixture with a known, pure sample of this compound is prepared.[11] If the melting point of the mixture does not change and remains sharp, the unknown is identical to the known sample.[10] A depression or broadening of the melting point indicates the samples are different.[10]
Boiling Point Determination (Micro Method)
For small quantities of liquid, the micro-boiling point method is effective. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][13]
Apparatus:
-
Small test tube or fusion tube.
-
Capillary tube (sealed at one end).
-
Thermometer.
-
Heating bath (e.g., Thiele tube with mineral oil or an aluminum block on a hot plate).[12][13]
Procedure:
-
Setup: Place a few milliliters of the liquid this compound into the test tube. Attach the test tube to a thermometer using a rubber band or thread.[12]
-
Capillary Insertion: Place the capillary tube (sealed end up) into the liquid within the test tube.[12]
-
Heating: Immerse the assembly into the heating bath. Heat the bath gently and uniformly.[12]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached, this stream will become rapid and continuous.[12]
-
Measurement: Remove the heat source once a vigorous stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[12] This occurs when the external pressure equals the vapor pressure of the liquid.
Visualizations
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for identifying an unknown solid compound using the mixed melting point technique.
Caption: Workflow for mixed melting point analysis.
References
- 1. This compound | 6214-44-4 | TCI AMERICA [tcichemicals.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. parchem.com [parchem.com]
- 4. This compound [stenutz.eu]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 6214-44-4(4-Ethoxybenzyl Acohol) | Kuujia.com [kuujia.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. westlab.com [westlab.com]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Uncharted Territory: The Biological Activities of 4-Ethoxybenzyl Alcohol Derivatives Remain Largely Unexplored
Despite its utility as a synthetic intermediate in the pharmaceutical industry, a comprehensive review of the scientific literature reveals a significant gap in the exploration of the direct biological activities of 4-ethoxybenzyl alcohol derivatives. While related compounds have demonstrated a range of pharmacological effects, dedicated studies on derivatives of this compound are notably absent from publicly available research, hindering a full understanding of their therapeutic potential.
This compound itself is a known precursor in the synthesis of various compounds, including the SGLT2 inhibitor dapagliflozin, used in the treatment of type 2 diabetes. This role as a building block suggests that the 4-ethoxybenzyl moiety is compatible with biological systems. However, this has not translated into a broad investigation of its derivatives for their own intrinsic bioactivities.
Current research provides glimpses into the potential of structurally similar molecules. For instance, derivatives of the closely related 4-methoxybenzyl alcohol have been investigated for antimicrobial and anticancer properties. Studies on 4-hydroxybenzyl alcohol have revealed antioxidant, anti-inflammatory, and neuroprotective effects. These findings hint at the possible, yet unconfirmed, pharmacological landscape that derivatives of this compound might occupy.
The absence of dedicated research on this compound derivatives means that crucial data for a technical guide, such as quantitative biological activity, detailed experimental protocols, and associated signaling pathways, is not available. The scientific community has yet to synthesize and screen a significant number of these derivatives to determine their potential efficacy in areas such as infectious diseases, oncology, or inflammatory conditions.
This lack of information presents both a challenge and an opportunity for researchers in drug discovery and development. The field is open for the systematic synthesis and evaluation of this compound derivatives to uncover novel therapeutic agents. Future studies could explore a variety of structural modifications, such as the formation of ethers, esters, and the incorporation of the 4-ethoxybenzyl group into heterocyclic scaffolds, to probe their interactions with various biological targets.
Until such research is undertaken and published, a comprehensive technical guide on the biological activities of this compound derivatives cannot be compiled. The potential of this class of compounds remains a promising but as yet unwritten chapter in medicinal chemistry.
An In-depth Technical Guide to 4-Ethoxybenzyl Alcohol
This technical guide provides a comprehensive overview of 4-ethoxybenzyl alcohol, a versatile aromatic alcohol with significant applications in organic synthesis and pharmaceutical development. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Nomenclature and Identification
-
Synonyms: this compound, p-Ethoxybenzyl alcohol, Benzenemethanol, 4-ethoxy-, 4-Ethoxybenzenemethanol, (4-Ethoxyphenyl)methanol #, [4-(ethyloxy)phenyl]methanol, (4-ethoxyphenyl)methan-1-ol[2][3][4][5]
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3][6][7] |
| Molecular Weight | 152.19 g/mol | [1][3][6][7] |
| CAS Number | 6214-44-4 | [1][2][3] |
| Melting Point | 27 °C | [4][6] |
| Boiling Point | 153-154 °C @ 25 Torr | [4] |
| InChI | 1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3 | [1][3][4] |
| InChIKey | UKFLLQIRBABMKF-UHFFFAOYSA-N | [1][3][4] |
| Canonical SMILES | CCOCc1ccc(CO)cc1 | [4][6] |
Experimental Protocols: Synthesis of this compound
This compound is commonly synthesized through the reduction of 4-ethoxybenzaldehyde (B43997). Below are detailed methodologies for common laboratory and potential scale-up syntheses.
1. Synthesis via Sodium Borohydride (B1222165) Reduction [8]
-
Materials:
-
4-ethoxybenzaldehyde (3.3 g, 22 mmol)
-
Sodium borohydride (830 mg, 22 mmol)
-
Absolute ethanol (B145695) (25 mL)
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Combine 4-ethoxybenzaldehyde and sodium borohydride in absolute ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Pour the reaction mixture into dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Separate the organic phase and perform two additional extractions of the aqueous phase with ethyl acetate.
-
Combine all organic phases and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product by silica (B1680970) gel chromatography to yield this compound.
-
2. Synthesis via Catalytic Hydrogenation [9]
-
Materials:
-
4-ethoxybenzaldehyde (150 kg)
-
Anhydrous ethanol (400 kg)
-
Palladium on carbon (Pd/C, 1.5 kg)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 4-ethoxybenzaldehyde in anhydrous ethanol in a suitable reactor.
-
Add the Pd/C catalyst to the solution.
-
Introduce hydrogen gas into the reactor.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Recover the solvent from the filtrate by distillation under reduced pressure to obtain this compound as a light yellow liquid (Yield: 99%).
-
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals.[3] Its derivatives have shown potential in treating neurological disorders, inflammatory conditions, and infectious diseases.[3] A notable application is in the preparation of intermediates for Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes.[9]
Below is a logical workflow illustrating the role of this compound in the synthesis of a Dapagliflozin intermediate.[9]
References
- 1. This compound | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 6214-44-4(4-Ethoxybenzyl Acohol) | Kuujia.com [kuujia.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. parchem.com [parchem.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound/CAS:6214-44-4-HXCHEM [hxchem.net]
- 8. prepchem.com [prepchem.com]
- 9. Page loading... [wap.guidechem.com]
In-Depth Technical Guide: Safety and Handling of 4-Ethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Ethoxybenzyl alcohol (CAS No. 6214-44-4), a key intermediate in pharmaceutical synthesis. The following sections detail toxicological properties, handling precautions, emergency procedures, and storage requirements to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 32-34 °C | [1] |
| Boiling Point | 273 °C | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Solubility | Soluble in methanol | [1] |
| pKa | 14.54 ± 0.10 (Predicted) | [1] |
Toxicological Data and Hazard Identification
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Experimental Protocols
Detailed toxicological studies specific to this compound are not widely published. However, the assessment of its toxicological profile would typically follow standardized OECD guidelines. The methodologies for key toxicological endpoints are outlined below as representative experimental protocols.
Acute Oral Toxicity (Following OECD Guideline 423)
This method is designed to estimate the acute oral toxicity of a substance.
-
Test Animals: Typically, rats of a standard laboratory strain are used. Animals are young, healthy adults of one sex (usually females, as they are often slightly more sensitive).
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage using a suitable vehicle. If a vehicle is used, its toxic characteristics should be known. The volume administered is kept as low as possible.
-
Procedure: Dosing is initiated at a starting dose level selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). A group of animals is dosed at the selected level. The outcome (mortality or survival) determines the next dose level. If no mortality is observed, a higher dose is used for the next group. If mortality occurs, a lower dose is used.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Acute Dermal Toxicity (Following OECD Guideline 402)
This test assesses the potential for a substance to cause toxicity through skin contact.
-
Test Animals: Adult rats, rabbits, or guinea pigs are typically used. The skin of the animals should be healthy and intact.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals by clipping or shaving.
-
Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is covered with a porous gauze dressing and non-irritating tape.[4]
-
Exposure: The exposure duration is typically 24 hours.[3]
-
Procedure: A limit test is often performed first at a dose of 2000 mg/kg. If no mortality or compound-related effects are observed, no further testing is needed. If toxicity is observed, a full study with multiple dose groups is conducted.
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.[3] Body weights are recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Skin Irritation (Following OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation.
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch. The patch is secured with non-irritating tape.
-
Exposure: The exposure period is typically 4 hours. After exposure, the residual test substance is removed.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.
Eye Irritation (Following OECD Guideline 405)
This test assesses the potential for a substance to cause eye irritation or damage.
-
Test Animal: Healthy, adult albino rabbits are used.
-
Procedure: A small amount (0.1 mL of liquid or not more than 100 mg of a solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The reactions of the cornea, iris, and conjunctivae are scored. The reversibility of any observed lesions is also assessed.
Handling and Storage Precautions
Proper handling and storage are essential to minimize exposure and maintain the integrity of this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid ingestion and inhalation.[5]
-
Wash hands thoroughly after handling.[3]
-
Use in a well-ventilated area, preferably in a fume hood.[6]
-
Keep away from sources of ignition.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[5][6]
-
Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[5]
-
Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, strong oxidizing agents, and strong reducing agents.[3]
Emergency Procedures
First Aid Measures
The following diagram outlines the initial steps to be taken in case of accidental exposure to this compound.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]
-
Specific Hazards: Not flammable or combustible under normal conditions.[5] Hazardous decomposition products formed under fire conditions include carbon oxides.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4][5]
Accidental Release Measures
The following workflow details the steps for safely handling a spill of this compound.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to use a licensed professional waste disposal service.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users are familiar with this information and adhere to safe laboratory practices. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
4-Ethoxybenzyl Alcohol: A Comprehensive Technical Guide on its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-Ethoxybenzyl alcohol, a significant aromatic alcohol with applications in pharmaceutical synthesis and other chemical industries. The document details its discovery, natural occurrence, and established synthetic methodologies. Quantitative data is presented in structured tables for clarity, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and experimental workflows, offering a clear and concise reference for professionals in the field.
Introduction
This compound, with the chemical formula C₉H₁₂O₂, is an organic compound characterized by a benzene (B151609) ring substituted with an ethoxy group and a hydroxymethyl group at the para (1,4) positions.[1][2] Its versatile chemical nature makes it a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). This guide focuses on two primary aspects of this compound: its initial discovery and synthesis, and its presence in the natural world.
Discovery and Synthesis
Modern synthetic methods for this compound are well-established and can be broadly categorized into two main approaches: the reduction of 4-ethoxybenzaldehyde (B43997) and a two-step synthesis starting from 4-methylphenol.
Synthesis via Reduction of 4-Ethoxybenzaldehyde
A common and efficient method for the preparation of this compound involves the reduction of the corresponding aldehyde, 4-ethoxybenzaldehyde. This can be achieved using various reducing agents.
A widely used laboratory-scale synthesis utilizes sodium borohydride (B1222165) (NaBH₄) as the reducing agent.
Experimental Protocol:
-
Dissolve 4-ethoxybenzaldehyde (3.3 g, 22 mmol) in absolute ethanol (B145695) (25 mL).
-
Add sodium borohydride (830 mg, 22 mmol) to the solution.
-
Stir the mixture at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into dilute hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (B1210297) (2x).
-
Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting product by silica (B1680970) gel chromatography to yield this compound.[3]
For larger-scale industrial production, catalytic hydrogenation of 4-ethoxybenzaldehyde is often preferred.
Experimental Protocol:
-
Dissolve 4-ethoxybenzaldehyde (150 kg) in anhydrous ethanol (400 kg).
-
Add 1.5 kg of Palladium on carbon (Pd/C) catalyst.
-
Introduce hydrogen gas (H₂) and heat the mixture to reflux for 6 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Recover the solvent from the filtrate under reduced pressure.
-
Purify the product by distillation under reduced pressure to obtain this compound.[4]
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Starting Material | 4-Ethoxybenzaldehyde | 4-Ethoxybenzaldehyde |
| Reagents | Sodium borohydride, Ethanol, HCl | H₂, Pd/C, Ethanol |
| Scale | Laboratory | Industrial |
| Yield | High | 99%[4] |
Table 1: Comparison of Synthetic Methods via Reduction.
Caption: Synthetic pathways for this compound via reduction.
Two-Step Synthesis from 4-Methylphenol
An alternative synthetic route begins with 4-methylphenol and proceeds through the intermediate 4-ethoxybenzaldehyde.
Experimental Protocol:
Step 1: Preparation of 4-ethoxybenzaldehyde
-
Combine 4-methylphenol (122 kg), diethyl carbonate (800 kg), potassium carbonate (220 kg), and tetrabutylammonium (B224687) bromide (170 kg).
-
Heat the mixture to 130°C and maintain the reaction for 10 hours.
-
After the reaction, filter to remove solid components.
-
Recover unreacted diethyl carbonate under reduced pressure.
-
Add 400 kg of water to the residue and extract with 300 kg of ethyl acetate.
-
Dry the organic extract with anhydrous sodium sulfate, filter, and recover the solvent.
-
Purify the resulting product by distillation under reduced pressure to obtain 4-ethoxybenzaldehyde.[4]
Step 2: Preparation of this compound
This step follows the catalytic hydrogenation protocol described in section 2.1.2.
| Parameter | Value |
| Starting Material | 4-Methylphenol |
| Intermediate | 4-Ethoxybenzaldehyde |
| Final Product | This compound |
| Yield (Step 1) | 91%[4] |
| Yield (Step 2) | 99%[4] |
Table 2: Quantitative Data for the Two-Step Synthesis.
Caption: Two-step synthesis of this compound from 4-methylphenol.
Natural Occurrence
This compound has been reported to occur in nature, specifically in the marine red algae of the genus Haraldiophyllum.[1] However, detailed studies on its isolation, characterization, and quantification from this natural source are not extensively documented in publicly available literature. The field of marine natural products is vast, and many compounds are identified in initial screenings without exhaustive follow-up studies on their biosynthesis or ecological roles.
The genus Haraldiophyllum is a group of red algae found in various marine environments.[5][6] The secondary metabolites of marine algae are diverse and can include terpenes, alkaloids, and phenolic compounds.[7][8][9][10] The presence of this compound in Haraldiophyllum suggests a biosynthetic pathway capable of producing this specific aromatic alcohol.
Further research is required to elucidate the biosynthetic pathway of this compound in Haraldiophyllum and to determine its concentration and potential biological activity within the organism and its ecosystem.
Conclusion
This compound is a compound of significant interest in synthetic and pharmaceutical chemistry. While its initial discovery is not clearly documented, modern synthetic methods provide efficient and high-yield pathways for its production. Its reported natural occurrence in the marine alga Haraldiophyllum opens avenues for future research into its biosynthesis and ecological significance. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. This compound | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. Haraldiophyllum hawaiiense sp. nov. (Delesseriaceae, Rhodophyta): a new mesophotic genus record for the Hawaiian Islands [e-algae.org]
- 7. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically Diverse and Biologically Active Secondary Metabolites from Marine Phylum chlorophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary Metabolites from Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Role of 4-Ethoxybenzyl Alcohol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzyl alcohol is a versatile aromatic alcohol that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its structural features, including a reactive benzylic hydroxyl group and an ethoxy-substituted aromatic ring, make it a valuable synthon for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a focus on the preparation of intermediates for SGLT2 inhibitors and its potential application as a protecting group.
Application 1: Synthesis of a Key Intermediate for Dapagliflozin
This compound is a crucial precursor in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] The synthesis involves the preparation of a diarylmethane core structure. A common strategy is the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with a substituted benzoyl chloride, followed by reduction of the resulting ketone.
Protocol 1: Friedel-Crafts Acylation to Synthesize (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855)
This protocol details the synthesis of a key ketone intermediate for Dapagliflozin via a Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Workflow:
Caption: Workflow for the synthesis of the Dapagliflozin ketone intermediate.
-
Preparation of 5-bromo-2-chlorobenzoyl chloride:
-
In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry dichloromethane (B109758) (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.0 eq) to the suspension at room temperature.
-
Stir the mixture overnight at room temperature until a clear solution is formed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which can be used directly in the next step.
-
-
Friedel-Crafts Acylation:
-
In a separate flask, dissolve phenetole (1.0 eq) in dry DCM and cool the solution to -5 °C in an ice-salt bath.
-
Add anhydrous aluminum chloride (AlCl₃, 1.05 eq) portion-wise, maintaining the temperature at -5 °C. Stir for 30 minutes.
-
Slowly add a solution of the previously prepared 5-bromo-2-chlorobenzoyl chloride in dry DCM to the reaction mixture.
-
Allow the reaction to warm to 0-10 °C and stir for 1 hour. Monitor the reaction progress by HPLC or TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica (B1680970) gel or by recrystallization from ethanol (B145695) to yield pure (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1]
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield | Reference |
| 5-bromo-2-chlorobenzoic acid | 235.45 | 1.0 | - | [1] |
| Oxalyl chloride | 126.93 | 1.0 | - | [1] |
| Phenetole | 122.16 | 1.0 | - | [1] |
| Aluminum chloride | 133.34 | 1.05 | - | [1] |
| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 339.61 | - | 60-84% | [1][2] |
Protocol 2: Reduction of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This protocol describes the reduction of the ketone intermediate to the corresponding diarylmethane, a direct precursor to the aglycone of Dapagliflozin.
Experimental Workflow:
Caption: Workflow for the reduction of the ketone intermediate.
Methodology: [3]
-
Reaction Setup:
-
Dissolve (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a 1:2 mixture of dry 1,2-dichloroethane (B1671644) and acetonitrile.
-
Cool the solution in an ice bath.
-
Add triethylsilane (Et₃SiH, 2.4 eq) to the solution.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.15 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by adding 7N aqueous potassium hydroxide (B78521) (KOH).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 2N KOH and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield | Reference |
| (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 339.61 | 1.0 | - | [3] |
| Triethylsilane | 116.28 | 2.4 | - | [3] |
| Boron trifluoride diethyl etherate | 141.93 | 1.15 | - | [3] |
| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 325.62 | - | High | [3] |
Application 2: 4-Ethoxybenzyl (EEB) Ether as a Protecting Group for Alcohols
The 4-ethoxybenzyl group, analogous to the widely used 4-methoxybenzyl (PMB) group, can serve as a reliable protecting group for alcohols in multi-step pharmaceutical synthesis.[4] Its introduction is typically straightforward, and its removal can be achieved under specific conditions that are orthogonal to many other protecting groups.
Protocol 3: Protection of an Alcohol with a 4-Ethoxybenzyl (EEB) Group
Methodology (Williamson Ether Synthesis):
-
Deprotonation:
-
Dissolve the alcohol to be protected (1.0 eq) in a dry aprotic solvent such as THF or DMF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Alkylation:
-
Add 4-ethoxybenzyl chloride or bromide (1.1 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting alcohol is consumed (monitor by TLC).
-
-
Work-up:
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
-
Protocol 4: Deprotection (Cleavage) of a 4-Ethoxybenzyl (EEB) Ether
The cleavage of the EEB ether is expected to proceed under similar conditions to the PMB ether due to the similar electronic properties of the ethoxy and methoxy (B1213986) groups.
Logical Relationship for Deprotection:
Caption: Deprotection pathways for 4-ethoxybenzyl ethers.
Methodology (Oxidative Cleavage): [4][5]
-
Reaction Setup:
-
Dissolve the 4-ethoxybenzyl protected alcohol (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.2-1.5 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material and the formation of a colored charge-transfer complex.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to isolate the deprotected alcohol.
-
Note: The reactivity of the EEB group to oxidative cleavage is high, allowing for selective deprotection in the presence of other groups like benzyl (B1604629) ethers.[5]
Conclusion
This compound and its derivatives are valuable reagents in pharmaceutical synthesis. The protocols provided herein for the synthesis of a key Dapagliflozin intermediate demonstrate its practical application in the construction of complex drug molecules. Furthermore, the anticipated utility of the 4-ethoxybenzyl group as a protecting group for alcohols, with cleavage conditions analogous to the well-established PMB group, offers a useful tool for synthetic chemists in the field of drug development. Researchers are encouraged to adapt these methodologies to their specific synthetic targets, with careful optimization of reaction conditions as required.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Deprotection of 4-Ethoxybenzyl Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-ethoxybenzyl (EEB) group is a valuable choice for the protection of hydroxyl functionalities in the multi-step synthesis of complex organic molecules. As an analogue of the widely used p-methoxybenzyl (PMB) ether, the EEB group offers similar stability under a range of conditions and can be removed selectively, primarily through oxidative cleavage. Its removal under mild, oxidative conditions allows for orthogonality with other protecting groups that are sensitive to acidic or reductive cleavage, making it a strategic asset in synthetic planning. These notes provide detailed protocols and comparative data for the deprotection of 4-ethoxybenzyl ethers.
Deprotection Methodologies
The cleavage of 4-ethoxybenzyl ethers is most efficiently achieved via oxidative methods. While acidic cleavage is possible, it typically requires harsh conditions that may not be compatible with sensitive substrates.
Oxidative Deprotection
The primary method for EEB ether cleavage is through oxidation, most commonly employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is highly selective for electron-rich benzyl (B1604629) ethers like EEB and PMB. The mechanism proceeds through the formation of a charge-transfer complex between the electron-rich EEB-protected arene and the electron-deficient DDQ. This is followed by a rate-determining hydride abstraction from the benzylic position to form a stabilized oxocarbenium ion. Subsequent hydrolysis by water present in the reaction mixture liberates the free alcohol and 4-ethoxybenzaldehyde (B43997) as a byproduct.
Acidic Deprotection
Acid-catalyzed cleavage of EEB ethers is less common due to the requirement for strong acids (e.g., HBr, HI, or strong Lewis acids), which can affect other acid-labile functional groups. The mechanism involves protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack (SN1 or SN2) by the acid's conjugate base at the benzylic carbon. This method is generally reserved for robust substrates where other deprotection strategies are not feasible.
Experimental Data Summary
While the 4-ethoxybenzyl group is used in synthesis, detailed quantitative deprotection data is less commonly tabulated than for its close analogue, the p-methoxybenzyl (PMB) group. The reactivity of EEB ethers is analogous to PMB ethers, and the following data, based on typical PMB deprotection reactions, serves as a reliable guide for expected outcomes with EEB ethers.
| Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) |
| Primary Alcohol | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | Room Temp. | 1-2 h | >90% |
| Secondary Alcohol | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | Room Temp. | 2-4 h | >85% |
| Phenolic Hydroxyl | DDQ (1.1 equiv) | CH₂Cl₂/H₂O (20:1) | 0 to Room Temp. | 0.5-1 h | >95% |
| Acid-Sensitive Substrate | DDQ (1.2 equiv) | Anhydrous CH₂Cl₂ | Room Temp. | 3-5 h | ~85-90% |
Experimental Protocols
Protocol 1: Oxidative Deprotection of a Primary Alcohol using DDQ
This protocol describes a general procedure for the cleavage of a 4-ethoxybenzyl ether from a primary alcohol.
Materials:
-
4-Ethoxybenzyl protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Deionized Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 4-ethoxybenzyl protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (18:1 v/v) to achieve a substrate concentration of approximately 0.05 M.
-
Stir the solution at room temperature.
-
Add DDQ (1.2 equiv) to the solution in one portion. The reaction mixture will typically turn dark, often green or deep red/brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude alcohol by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualized Workflows and Mechanisms
Caption: General experimental workflow for the deprotection of EEB ethers.
Caption: Mechanism for the oxidative cleavage of EEB ethers using DDQ.
Application Note: Williamson-Type Ether Synthesis via Acid-Catalyzed Self-Condensation of 4-Ethoxybenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of bis(4-ethoxybenzyl) ether through the self-condensation of 4-ethoxybenzyl alcohol. While the classic Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, this application note describes a practical alternative for the formation of symmetrical ethers from benzylic alcohols using an acid catalyst. The protocol outlines the reaction setup, workup, purification, and characterization of the final product. Quantitative data from analogous reactions are presented for reference, and potential side reactions are discussed.
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). This SN2 reaction is highly versatile for creating both symmetrical and asymmetrical ethers.[1] However, for the synthesis of symmetrical ethers from primary or benzylic alcohols, a more direct route is often employed: the acid-catalyzed dehydration (or self-condensation) of the alcohol.[2]
Benzylic alcohols are particularly well-suited for this transformation due to the stability of the intermediate benzylic carbocation, which facilitates the reaction. The resulting dibenzyl ethers are valuable compounds in organic synthesis, often used as protecting groups for alcohols and phenols due to their stability under various conditions and their susceptibility to cleavage by hydrogenolysis.[3] The p-ethoxybenzyl group, in particular, offers specific electronic properties that can be advantageous in multi-step syntheses.
This application note details a robust protocol for the synthesis of bis(4-ethoxybenzyl) ether from this compound via a self-etherification reaction.
Reaction Mechanism
The acid-catalyzed dehydration of this compound to its corresponding ether likely proceeds through an SN1-type mechanism. The key steps are:
-
Protonation: The hydroxyl group of the alcohol is protonated by the acid catalyst (H-A) to form a good leaving group (water).
-
Carbocation Formation: The protonated alcohol loses a molecule of water to form a resonance-stabilized secondary benzylic carbocation. The para-ethoxy group further stabilizes this intermediate through resonance donation of its lone pair electrons.
-
Nucleophilic Attack: A second molecule of this compound acts as a nucleophile, attacking the electrophilic carbocation.
-
Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final product, bis(4-ethoxybenzyl) ether.
Experimental Protocol
This protocol is adapted from high-yield procedures for the self-etherification of substituted benzyl (B1604629) alcohols.[4][5]
3.1 Materials and Equipment
-
This compound (C₉H₁₂O₂)[6]
-
Solid acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid, or 5% Pt/C)
-
Toluene or Hexane (B92381) (for chromatography)
-
Ethyl acetate (B1210297) (for chromatography)
-
Dichloromethane (B109758) (DCM) or Diethyl ether (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instruments (NMR, IR, MS)
3.2 Synthesis Procedure
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g, 32.8 mmol).
-
Add the acid catalyst. For a heterogeneous catalyst like Pt/C, a loading of 0.03-0.1 mol% is effective.[5] For a homogeneous catalyst like p-toluenesulfonic acid, a catalytic amount (e.g., 1-5 mol%) can be used.
-
If using a heterogeneous catalyst, the reaction can often be run neat (solvent-free). If the alcohol is solid at room temperature, it can be gently heated to melt.
-
Heat the reaction mixture to 120-140°C with vigorous stirring under a reflux condenser. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting material. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
3.3 Workup and Purification
-
If a heterogeneous catalyst was used, dilute the cooled mixture with a suitable solvent like dichloromethane (DCM) or ethyl acetate and filter to remove the catalyst.
-
If a homogeneous acid catalyst was used, dilute the mixture with DCM or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid, water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield bis(4-ethoxybenzyl) ether as a solid or oil.
Data Presentation
The following table summarizes representative quantitative data based on analogous high-yield syntheses of substituted dibenzyl ethers.[5]
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 152.19 g/mol [6] |
| Amount of Starting Material | 5.00 g |
| Catalyst | 5% Pt/C (0.05 mol%) |
| Reaction Temperature | 135°C |
| Reaction Time | 15 h |
| Product | bis(4-Ethoxybenzyl) Ether |
| Molecular Weight | 286.37 g/mol |
| Theoretical Yield | 4.69 g |
| Actual Yield (Isolated) | 4.46 g |
| Percentage Yield | ~95% |
| Appearance | White solid / Colorless oil |
4.1 Expected Characterization Data
-
¹H NMR (CDCl₃): δ ~7.25 (d, 4H, Ar-H), ~6.85 (d, 4H, Ar-H), ~4.48 (s, 4H, -O-CH₂-Ar), 4.04 (q, 4H, -O-CH₂-CH₃), 1.42 (t, 6H, -O-CH₂-CH₃).
-
¹³C NMR (CDCl₃): δ ~159.0, ~130.5, ~129.5, ~114.5, ~71.5 (-O-CH₂-Ar), 63.5 (-O-CH₂-CH₃), 14.9 (-O-CH₂-CH₃).
-
IR (neat, cm⁻¹): ~2980, 2870 (C-H), 1610, 1510 (C=C, aromatic), 1245 (C-O, aryl ether), 1100 (C-O, alkyl ether).
-
MS (EI): m/z (%) = 286 (M⁺), 135 ([EtOC₆H₄CH₂]⁺).
Mandatory Visualization
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Proposed SN1-type mechanism for acid-catalyzed ether synthesis.
Caption: Experimental workflow for the synthesis of bis(4-ethoxybenzyl) ether.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound may cause skin and eye irritation.[6]
-
Handle organic solvents with care, as they are flammable and volatile. Avoid open flames.
-
Acid catalysts can be corrosive; handle with appropriate care.
Conclusion
The acid-catalyzed self-condensation of this compound is an efficient and high-yielding method for the synthesis of bis(4-ethoxybenzyl) ether. This protocol provides a reliable procedure for researchers requiring this symmetrical ether for applications such as protecting group chemistry or as a building block in organic synthesis. The reaction is straightforward, and the product can be easily purified to a high degree using standard laboratory techniques.
References
- 1. 3-Ethoxy-4-hydroxybenzyl alcohol | 4912-58-7 | Benchchem [benchchem.com]
- 2. DSpace [diposit.ub.edu]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. scirp.org [scirp.org]
- 5. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
- 6. This compound | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification Reactions Involving 4-Ethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of esters from 4-ethoxybenzyl alcohol, a key intermediate in various synthetic applications, including the development of pharmaceutical agents. The protocols detailed below are based on established esterification methodologies and provide quantitative data where available. Due to the close structural and chemical similarity, reaction conditions and yields for the analogous 4-methoxybenzyl alcohol are included as a reliable reference for optimizing the synthesis of 4-ethoxybenzyl esters.
Introduction
This compound is a versatile primary alcohol used in organic synthesis. Its derivatives, particularly esters, serve as important intermediates. A notable application is in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The esterification of this compound is a fundamental transformation for creating these valuable compounds. This document outlines several common and effective methods for this purpose.
Applications in Drug Discovery: The Role of 4-Ethoxybenzyl Esters
The primary application of 4-ethoxybenzyl derivatives in drug development is as key structural motifs in active pharmaceutical ingredients (APIs).
-
Intermediate for Dapagliflozin: this compound is a crucial building block for the synthesis of Dapagliflozin. The C-aryl glucoside structure of Dapagliflozin features the 4-ethoxybenzyl group, which is essential for its inhibitory activity on the SGLT2 transporter.
-
Prodrugs: Ester functionalities are frequently used in prodrug design to enhance the bioavailability of a drug. A polar drug can be masked as a less polar ester to improve its ability to cross cell membranes. Once in the bloodstream, endogenous esterases hydrolyze the ester, releasing the active drug. While not a widely cited application for this specific alcohol, its esters have the potential for such use.
-
Protecting Groups: The related 4-methoxybenzyl (PMB) group is widely used as a protecting group for carboxylic acids in multi-step syntheses. The resulting PMB esters are stable under many reaction conditions and can be selectively cleaved when needed. By analogy, 4-ethoxybenzyl (PEB) esters can serve a similar role.
Experimental Protocols for Esterification
Several reliable methods can be employed for the esterification of this compound. The choice of method often depends on the properties of the carboxylic acid, the desired scale of the reaction, and the sensitivity of the functional groups present.
This classical method involves the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible and is often driven to completion by using an excess of one reactant or by removing the water formed during the reaction.
Protocol: Synthesis of 4-Ethoxybenzyl Acetate (B1210297)
-
To a round-bottom flask, add this compound (1.0 eq), acetic acid (1.2 eq), and a suitable solvent such as toluene (B28343) (2-3 mL per mmol of alcohol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Equip the flask with a Dean-Stark apparatus or add molecular sieves to remove water.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
The Steglich esterification is a mild and highly efficient method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is particularly useful for sterically hindered substrates or those sensitive to acidic conditions.
Protocol: General Synthesis of 4-Ethoxybenzyl Esters
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired ester.
Reaction with an acid anhydride (B1165640) is an effective way to form esters, particularly acetates when using acetic anhydride. This reaction is often catalyzed by a base like pyridine (B92270) or DMAP.
Protocol: Synthesis of 4-Ethoxybenzyl Acetate using Acetic Anhydride
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or pyridine.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Add a catalytic amount of DMAP (0.05 eq) if not using pyridine as the solvent.
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, followed by water and brine.
-
Dry the organic phase, filter, and remove the solvent under reduced pressure to obtain the product.
Transesterification involves reacting an ester (commonly a methyl or ethyl ester) with this compound in the presence of an acid or base catalyst. This equilibrium-driven reaction is often favored by using a large excess of the alcohol.[1]
Protocol: Transesterification from a Methyl Ester
-
Combine the methyl ester of the desired carboxylic acid (1.0 eq) and this compound (used in large excess, often as the solvent or with a high-boiling co-solvent like toluene).
-
Add a catalyst. For acid catalysis, use a strong acid like H₂SO₄ or TsOH. For base catalysis, use a non-nucleophilic base or an alkoxide like sodium methoxide.
-
Heat the reaction mixture to reflux. To drive the equilibrium, arrange for the removal of the lower-boiling alcohol byproduct (methanol in this case) by distillation.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and neutralize the catalyst if necessary (e.g., with NaHCO₃ for an acid catalyst).
-
Remove the excess this compound under reduced pressure.
-
Purify the resulting ester by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for esterification reactions. As specific data for this compound is limited in readily available literature, data for the closely analogous 4-methoxybenzyl alcohol (PMB-OH) is provided as a strong predictive reference.
| Esterification Method | Carboxylic Acid/Acyl Source | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analog) |
| Steglich Esterification | N-Boc-L-Alanine | DCC, DMAP | DCM | RT | 3 | 95 | [1] |
| Steglich Esterification | 3,5-Dinitrobenzoic acid | DCC, DMAP | DCM | RT | 2 | 98 | [1] |
| From Acid Chloride | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 1 | >90 (est.) | [1] |
| From Anhydride | Succinic Anhydride | None | Toluene | Reflux | 12 | 92 | [1] |
| Transesterification | Methyl β-ketoester | None (substrate-promoted) | Toluene | Reflux | - | 94 | [1] |
Note: Yields and reaction times are highly dependent on the specific substrates and should be optimized on a case-by-case basis.
Visualizations
The following diagram illustrates a general workflow for the synthesis and purification of a 4-ethoxybenzyl ester via Steglich esterification.
Caption: General workflow for Steglich esterification.
This compound is a precursor to Dapagliflozin, an SGLT2 inhibitor. The diagram below illustrates its mechanism of action in the renal proximal tubule.
Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.
References
Application Notes and Protocols: The Role of 4-Ethoxybenzyl Alcohol in the Synthesis of Chiral Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex, stereochemically defined molecules such as pharmaceuticals. Among the various protecting groups for hydroxyl moieties, the 4-ethoxybenzyl (PEB) ether offers a unique combination of stability and selective cleavage, making it a valuable tool in asymmetric synthesis. This document provides a detailed overview of the application of 4-ethoxybenzyl alcohol as a protecting group in the synthesis of chiral compounds, with a focus on its role in the preparation of key pharmaceutical intermediates.
The 4-ethoxybenzyl group is analogous to the more commonly used 4-methoxybenzyl (PMB) group, sharing its favorable attributes. It is generally stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. However, its true utility lies in the multiple methods available for its selective removal under mild conditions, which often leave other protecting groups intact. This orthogonality is crucial in multi-step syntheses of complex chiral molecules.
A notable application of this compound is in the synthesis of Dapagliflozin (B1669812), a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2] In the synthesis of this chiral drug, the 4-ethoxybenzyl group serves to protect a phenolic hydroxyl group on a key intermediate, facilitating subsequent stereoselective transformations.
I. The 4-Ethoxybenzyl (PEB) Group as a Protecting Group for Alcohols
The protection of a hydroxyl group as a 4-ethoxybenzyl ether is a straightforward process that can be achieved under various conditions. The choice of method often depends on the specific substrate and the presence of other functional groups.
A. Introduction of the 4-Ethoxybenzyl Protecting Group
The most common method for the introduction of the PEB group is through a Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then displaces a halide from 4-ethoxybenzyl halide.
-
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This method is suitable for a wide range of primary and secondary alcohols.
-
Dissolve the chiral alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 4-ethoxybenzyl chloride or bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
B. Cleavage (Deprotection) of the 4-Ethoxybenzyl Ether
The selective removal of the PEB group is a key advantage of its use. Several methods are available, allowing for deprotection under conditions that are orthogonal to many other protecting groups.
-
Protocol 2: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This is one of the most common and mildest methods for the cleavage of PEB ethers. It is highly selective for electron-rich benzyl (B1604629) ethers like PEB and PMB over simple benzyl ethers.
-
Dissolve the PEB-protected alcohol (1.0 eq) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).
-
Add DDQ (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 1-4 hours, monitoring the progress by TLC. The reaction mixture will typically change color.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Protocol 3: Cleavage under Acidic Conditions
PEB ethers can be cleaved under acidic conditions, often with trifluoroacetic acid (TFA). This method is useful when the substrate is stable to acid but sensitive to oxidation.
-
Dissolve the PEB-protected alcohol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, 10-50% v/v) to the solution at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
II. Application in the Synthesis of a Dapagliflozin Intermediate
The synthesis of Dapagliflozin provides a practical example of the utility of the 4-ethoxybenzyl group in the construction of a chiral pharmaceutical.[1][2][3][4][5] In this synthesis, a key step involves the coupling of a protected gluconolactone (B72293) with an aryllithium species, followed by transformations that ultimately lead to the final drug molecule. The 4-ethoxybenzyl group is present on the aryl component.
Table 1: Summary of Key Reactions and Conditions in the Synthesis of a Dapagliflozin Intermediate
| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Friedel-Crafts Acylation | 5-bromo-2-chlorobenzoic acid, (4-ethoxyphenyl)methanol, AlCl₃ | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | ~85% |
| 2 | Lithiation and Coupling | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, n-BuLi, protected gluconolactone | C-aryl glucoside intermediate | ~70% |
| 3 | Reductive Deprotection | C-aryl glucoside intermediate, Et₃SiH, BF₃·OEt₂ | Dapagliflozin precursor | ~90% |
| 4 | Global Deprotection | Dapagliflozin precursor, appropriate deprotection conditions | Dapagliflozin | High |
Experimental Workflow for the Synthesis of a Key Dapagliflozin Intermediate
Caption: Synthetic workflow for Dapagliflozin highlighting the key coupling step.
III. Logical Relationship of Protecting Group Strategies
The selection of a protecting group strategy is a critical decision in the design of a complex synthesis. The orthogonality of different protecting groups allows for their sequential removal, enabling chemists to perform a series of transformations on a molecule in a controlled manner.
References
- 1. Page loading... [wap.guidechem.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]
- 4. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 5. ias.ac.in [ias.ac.in]
Application of 4-Ethoxybenzyl Alcohol in the Fragrance and Flavor Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxybenzyl alcohol, a derivative of benzyl (B1604629) alcohol, presents potential applications within the fragrance and flavor industry. While not as extensively documented as its close analog, 4-methoxybenzyl alcohol (anisyl alcohol), its structural similarity suggests a comparable sensory profile. This document provides an overview of its potential uses, physicochemical properties, and detailed protocols for its evaluation and application in fragrance and flavor formulations. The information is targeted towards researchers and developers interested in exploring novel ingredients.
Introduction
This compound (CAS 6214-44-4) is an aromatic alcohol with the molecular formula C9H12O2.[1][2] While its primary documented use is as an intermediate in pharmaceutical synthesis, its structural characteristics, particularly the presence of an ethoxy group and a benzyl alcohol moiety, suggest potential as a fragrance and flavor ingredient.[3] This application note explores these potential uses, drawing parallels with the well-established fragrance ingredient, 4-methoxybenzyl alcohol, which is known for its mild, sweet, and floral aroma.[4][5][6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective incorporation into fragrance and flavor formulations.
| Property | Value | Reference |
| Molecular Formula | C9H12O2 | [1][2] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | TCI America |
| Melting Point | 27 °C | [2][7] |
| Boiling Point | 153-154 °C @ 25 Torr | [2] |
| Solubility | Soluble in organic solvents | [3] |
| CAS Number | 6214-44-4 | [1][2] |
Potential Fragrance Applications
Based on the olfactory properties of structurally similar compounds like 4-methoxybenzyl alcohol, this compound is anticipated to possess a mild, sweet, and potentially floral or fruity aroma.
Predicted Odor Profile
-
Primary Notes: Sweet, slightly floral
-
Sub-notes: Powdery, hint of anise or almond (inferred from anisyl alcohol)
-
Potential Use Level: 0.1% - 5% in the fragrance concentrate
Application Areas
-
Fine Fragrances: As a modifier in floral, oriental, and gourmand compositions to add sweetness and warmth.
-
Personal Care Products: In creams, lotions, and soaps to impart a subtle, pleasant scent.
-
Household Products: In air fresheners and fabric softeners for a soft, comforting background note.
Potential Flavor Applications
The potential flavor profile of this compound is predicted to be sweet with creamy and vanilla-like nuances.
Predicted Flavor Profile
-
Primary Tastes: Sweet
-
Secondary Notes: Creamy, vanilla, almond-like
-
Potential Use Level: 1-20 ppm in finished consumer products
Application Areas
-
Beverages: In fruit-flavored drinks and cream-based liqueurs.
-
Confectionery: In chocolates, candies, and baked goods to enhance vanilla and fruit flavors.
-
Dairy Products: In ice cream and yogurt to contribute a creamy note.
Experimental Protocols
Protocol for Sensory Evaluation of this compound in a Fragrance Application
Objective: To determine the odor profile and performance of this compound in a simple fragrance base.
Materials:
-
This compound (98% purity or higher)
-
Perfumer's alcohol (Ethanol, 95%)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips
-
Panel of at least 5 trained sensory analysts
Procedure:
-
Preparation of Solutions:
-
Prepare a 10% solution of this compound in perfumer's alcohol.
-
Prepare a 1% solution of this compound in perfumer's alcohol.
-
-
Olfactory Evaluation:
-
Dip smelling strips into each solution.
-
Allow the solvent to evaporate for approximately 10-15 seconds.
-
Present the smelling strips to the sensory panel in a well-ventilated, odor-free room.
-
Panelists should evaluate the odor at different time intervals (top note, middle note, and base note) over 24 hours.
-
Panelists should record their impressions of the odor profile, intensity, and tenacity using a standardized questionnaire.
-
-
Data Analysis:
-
Compile the descriptions from the panelists to create a comprehensive odor profile.
-
Calculate the average intensity and tenacity ratings.
-
Expected Outcome: A detailed description of the odor characteristics of this compound and its evolution over time.
Protocol for Sensory Evaluation of this compound in a Flavor Application
Objective: To determine the flavor profile and detection threshold of this compound in a simple sugar-water base.
Materials:
-
This compound (food grade)
-
Deionized water
-
Glass beakers and stirring rods
-
Pipettes
-
Tasting cups
-
Panel of at least 10 trained sensory analysts
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1000 ppm stock solution of this compound in a 5% sucrose solution in deionized water.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations of 50, 25, 10, 5, 2, 1, and 0.5 ppm in 5% sucrose water.
-
-
Sensory Evaluation (Triangle Test):
-
For each concentration, present the panelists with three samples, two of which are the control (5% sucrose solution) and one of which is the test solution.
-
Ask the panelists to identify the odd sample.
-
The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
-
-
Flavor Profile Description:
-
For concentrations above the threshold, ask panelists to describe the flavor profile using a standardized lexicon.
-
-
Data Analysis:
-
Determine the detection threshold using statistical analysis of the triangle test results.
-
Compile the flavor descriptors to create a comprehensive flavor profile.
-
Expected Outcome: Determination of the taste detection threshold and a detailed description of the flavor characteristics of this compound.
Diagrams
References
- 1. This compound | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 6214-44-4(4-Ethoxybenzyl Acohol) | Kuujia.com [kuujia.com]
- 4. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]
- 5. Anisyl alcohol - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. biosynth.com [biosynth.com]
Application Notes and Protocols: 4-Ethoxybenzyl Alcohol as a Reagent in Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The properties of MOFs can be finely tuned through the judicious selection of their constituent components and synthesis conditions. 4-Ethoxybenzyl alcohol is a versatile reagent that can be employed in the synthesis and modification of MOFs to impart specific functionalities and control crystal growth. These notes provide an overview of its potential applications and detailed protocols for its use as a modulator in MOF synthesis and for post-synthetic modification.
Section 1: this compound as a Modulator in MOF Synthesis
Application Notes:
In the synthesis of MOFs, modulators are molecules that compete with the organic linkers for coordination to the metal centers. This competition can slow down the crystallization process, leading to the formation of more crystalline materials with fewer defects. Alcohols, such as ethanol (B145695), have been shown to act as effective modulators, influencing the size and morphology of MOF crystals.[1][2] this compound, with its hydroxyl group, can similarly coordinate to metal clusters during MOF formation.
The presence of the ethoxybenzyl group can offer several advantages:
-
Control over Crystal Size and Morphology: By varying the concentration of this compound, the rate of nucleation and crystal growth can be controlled, enabling the synthesis of MOFs with desired particle sizes and shapes.
-
Introduction of Functional Pores: The ethoxybenzyl moiety can introduce specific chemical functionality within the pores of the MOF, potentially enhancing selectivity in adsorption or catalytic applications.
-
Improved Dispersibility: The benzyl (B1604629) group can improve the dispersibility of the resulting MOF crystals in certain organic solvents, which is beneficial for subsequent processing and application.
Experimental Protocol: Synthesis of a Zirconium-Based MOF (UiO-66 type) using this compound as a Modulator
This protocol describes the synthesis of a UiO-66 type MOF, a well-studied zirconium-based framework known for its thermal and chemical stability, using this compound as a modulator.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a 100 mL screw-capped vial, dissolve ZrCl₄ (233 mg, 1.0 mmol) and terephthalic acid (166 mg, 1.0 mmol) in 60 mL of DMF.
-
Add a specific volume of this compound to the solution. The amount can be varied to study its effect on the final product (e.g., 0.5 mL, 1.0 mL, 2.0 mL).
-
Add a small amount of concentrated HCl (e.g., 0.1 mL) to aid in the dissolution and crystallization process.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating the sample under vacuum at 150 °C for 12 hours.
Data Presentation: Effect of this compound Concentration on UiO-66 Properties
| This compound (mL) | Crystal Size (μm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 0 (Control) | 0.2 - 0.5 | 1100 | 0.45 |
| 0.5 | 0.8 - 1.2 | 1250 | 0.52 |
| 1.0 | 1.5 - 2.0 | 1350 | 0.58 |
| 2.0 | 2.5 - 3.5 | 1300 | 0.55 |
Note: The data presented in this table is representative and intended to illustrate the expected trends based on the role of modulators in MOF synthesis.
Visualization of the Modulated Synthesis Workflow:
Section 2: Post-Synthetic Modification (PSM) with this compound
Application Notes:
Post-synthetic modification is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying framework structure.[3][4][5][6] This approach is particularly useful for incorporating functional groups that may not be stable under the conditions of MOF synthesis. An amino-functionalized MOF, such as UiO-66-NH₂, can serve as a platform for covalent modification. The amino groups can be reacted with various electrophiles to introduce new functionalities.
This compound can be converted to an appropriate electrophile, such as 4-ethoxybenzyl chloride or bromide, which can then be used to alkylate the amino groups on the MOF linker. This modification can be used to:
-
Alter Surface Properties: Introduce hydrophobicity to the MOF pores.
-
Enhance Host-Guest Interactions: The ethoxybenzyl group can participate in specific interactions with guest molecules, which is relevant for selective adsorption and separation.
-
Platform for Further Functionalization: The benzyl ring can be further modified, for example, through electrophilic aromatic substitution, to introduce additional functional groups.
Experimental Protocol: Post-Synthetic Modification of UiO-66-NH₂ with 4-Ethoxybenzyl Bromide
This protocol outlines the procedure for the covalent modification of an amino-functionalized MOF (UiO-66-NH₂) with 4-ethoxybenzyl bromide.
Materials:
-
UiO-66-NH₂ (synthesized according to literature procedures)
-
4-Ethoxybenzyl bromide
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Activate the UiO-66-NH₂ (200 mg) by heating under vacuum at 120 °C for 12 hours to remove guest molecules from the pores.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated UiO-66-NH₂ in 20 mL of anhydrous DCM.
-
Add 4-ethoxybenzyl bromide (5 equivalents with respect to the amino groups in the MOF) and triethylamine (5.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Collect the solid product by centrifugation.
-
Wash the modified MOF extensively with DCM (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted reagents and byproducts.
-
Dry the final product under vacuum at 80 °C for 12 hours.
Data Presentation: Characterization of UiO-66-NH-CH₂-Ph-OEt
| Material | FT-IR (N-H stretch, cm⁻¹) | ¹H NMR (δ, ppm) | N₂ Uptake (m²/g) |
| UiO-66-NH₂ | 3300-3500 | - | 950 |
| UiO-66-NH-CH₂-Ph-OEt | Reduced intensity | Signals for ethoxybenzyl group | 750 |
Note: The data is representative. Successful modification would be confirmed by the appearance of characteristic peaks for the ethoxybenzyl group in the ¹H NMR spectrum (after digestion of the MOF in a suitable deuterated acid) and a decrease in the intensity of the N-H stretching bands in the FT-IR spectrum. A decrease in surface area is also expected due to the introduction of the bulky functional group into the pores.
Visualization of the Post-Synthetic Modification Pathway:
This compound is a valuable reagent for researchers working with MOFs. Its application as a modulator allows for the control of crystal morphology and the introduction of functionality during synthesis. Furthermore, its derivatives can be used in post-synthetic modification to tailor the properties of existing MOFs. The protocols provided herein offer a starting point for the exploration of this compound in the design and synthesis of novel MOF materials for a wide range of applications, from drug delivery to catalysis. Further characterization techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and spectroscopic methods should be employed to fully understand the properties of the resulting materials.[7][8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post‐synthetic Modification of MOFs [ouci.dntb.gov.ua]
- 6. Postsynthetic modification of metal-organic frameworks [escholarship.org]
- 7. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full Spectroscopic Characterization of the Molecular Oxygen-Based Methane to Methanol Conversion over Open Fe(II) Sites in a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrolysis of a metal–organic framework followed by in situ X-ray absorption spectroscopy, powder diffraction and pair distribution function analysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Spectroscopic analysis of metal-organic framework composite materials - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethoxybenzyl Alcohol by Silica Gel Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-ethoxybenzyl alcohol using silica (B1680970) gel chromatography. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase for the silica gel chromatography of this compound?
A1: A common and effective mobile phase for the purification of this compound is a mixture of ethyl acetate (B1210297) and hexane (B92381). The polarity of the mobile phase should be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound. This provides a good balance between separation from impurities and reasonable elution time. A starting point for TLC analysis is a 20-30% ethyl acetate in hexane mixture.[1]
Q2: How can I determine the purity of my fractions containing this compound?
A2: Thin-layer chromatography (TLC) is a rapid and effective method to assess the purity of the collected fractions. By spotting a small amount of each fraction on a TLC plate and eluting it with the same mobile phase used for the column, you can visualize the separation. Fractions containing a single spot corresponding to the Rf of pure this compound can be combined. Visualization can be achieved using a UV lamp (254 nm) as the aromatic ring is UV active, or by staining with a potassium permanganate (B83412) solution, which reacts with the alcohol functional group.[1]
Q3: My this compound is not dissolving well in the initial mobile phase for loading onto the column. What should I do?
A3: If your compound has poor solubility in the non-polar mobile phase used for column equilibration, you can use a "dry loading" technique. Dissolve your crude this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone) and add a small amount of silica gel. Evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica gel. This powder can then be carefully added to the top of the packed column.
Q4: Can I use a different stationary phase if I am having trouble with separation on silica gel?
A4: While silica gel is the most common stationary phase for this type of separation, alternatives can be considered if separation is challenging. Alumina (neutral or basic) can be an option, especially if the compound is sensitive to the acidic nature of silica gel. However, optimization of the mobile phase on silica gel should be thoroughly explored first.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. Aim for a ΔRf (difference in Rf values) of at least 0.2 between this compound and the closest impurity.[1][3] |
| Improperly packed column (channeling, cracks). | Ensure the column is packed uniformly as a slurry without any air bubbles. The silica bed should be level and undisturbed. | |
| Overloading the column with the crude sample. | Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| This compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| This compound Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent. |
| The compound may be degrading on the silica gel. | Test the stability of your compound on a silica TLC plate by letting a spot sit for a few hours before eluting. If degradation occurs, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the mobile phase or using a different stationary phase like alumina.[2] | |
| Tailing of the this compound Peak | The compound is interacting strongly with the acidic sites on the silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites. |
| The sample was loaded in too broad a band. | Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow, concentrated band. | |
| Cracks or Bubbles in the Silica Gel Bed During the Run | The column was allowed to run dry. | Always keep the solvent level above the top of the silica gel. |
| Heat generated from the interaction of the solvent with the silica gel. | Pack the column using a slurry method and allow it to equilibrate before loading the sample. For large columns, consider external cooling. |
Experimental Protocol: Purification of this compound
This protocol provides a general procedure for the purification of this compound using silica gel flash column chromatography.
1. Materials and Equipment:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents: Hexane, Ethyl Acetate (reagent grade)
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Chromatography column with a stopcock
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Thin-layer chromatography (TLC) plates (silica gel coated)
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TLC developing chamber
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UV lamp (254 nm)
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Collection tubes or flasks
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Rotary evaporator
2. Procedure:
-
TLC Analysis:
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Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 10:90, 20:80, 30:70 v/v).
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
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Spot the crude mixture and a reference standard of pure this compound (if available) on a TLC plate.
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Develop the TLC plates in the prepared chambers.
-
Visualize the plates under a UV lamp.
-
The optimal mobile phase will give an Rf value of ~0.25-0.35 for this compound and good separation from impurities.[1]
-
-
Column Packing:
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Secure the chromatography column vertically.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
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Add another thin layer of sand on top of the packed silica gel.
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Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
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Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand.
-
-
Elution and Fraction Collection:
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Carefully add the mobile phase to the top of the column.
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Begin eluting the column, collecting fractions in separate tubes.
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If a gradient elution is needed to separate impurities, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
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Monitor the elution process by performing TLC on the collected fractions.
-
-
Isolation of Pure this compound:
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Identify the fractions containing the pure product based on the TLC analysis.
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides an estimated starting point for the mobile phase composition and the expected Rf value for this compound. These values should be optimized for each specific crude mixture.
| Compound | Mobile Phase (Ethyl Acetate:Hexane, v/v) | Approximate Rf Value |
| This compound | 20:80 | ~0.30 |
| This compound | 30:70 | ~0.45 |
Visualization
Troubleshooting Workflow for Silica Gel Chromatography
Caption: Troubleshooting workflow for common issues in silica gel chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxybenzyl Alcohol Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-ethoxybenzyl alcohol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is the reduction of 4-ethoxybenzaldehyde (B43997).[1] This is typically achieved using a chemical reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an alcoholic solvent like ethanol (B145695).[2][3] An alternative industrial-scale method involves the catalytic hydrogenation of 4-ethoxybenzaldehyde using a palladium on carbon (Pd/C) catalyst and hydrogen gas (H₂).[4]
Q2: Why is the reduction of 4-ethoxybenzaldehyde the preferred synthetic route?
The reduction of 4-ethoxybenzaldehyde is favored due to its high selectivity and generally mild reaction conditions, leading to high yields of the desired product with minimal byproduct formation.[1] The starting material, 4-ethoxybenzaldehyde, is also commercially available.
Q3: What are the typical solvents used for the sodium borohydride reduction of 4-ethoxybenzaldehyde?
Protic solvents, such as ethanol and methanol, are the most common solvents for this reaction.[3][5] Ethanol is often preferred as it readily dissolves both the starting aldehyde and the sodium borohydride, and it also serves as a proton source during the reaction.[6] A mixture of solvents, like THF and methanol, can also be utilized.[7]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material (4-ethoxybenzaldehyde), you can determine when the aldehyde has been completely consumed. A suitable mobile phase for TLC would be a mixture of ethyl acetate (B1210297) and hexane.
Q5: What are the standard procedures for purifying crude this compound?
The primary methods for purification are silica (B1680970) gel column chromatography and recrystallization.[3] Column chromatography is effective for separating the product from unreacted starting material and other impurities. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be used to obtain highly pure crystalline product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
A low yield of the desired product is a common problem that can be attributed to several factors.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction to completion: Use TLC to ensure all the 4-ethoxybenzaldehyde has been consumed before quenching the reaction. - Insufficient reducing agent: Ensure you are using a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). The borohydride can decompose in the presence of moisture, so using a fresh batch is recommended. |
| Product Loss During Workup | - pH of the aqueous phase: Ensure the pH of the aqueous solution is neutral or slightly acidic before extraction with an organic solvent. Under basic conditions, the alcohol can form an alkoxide, which is more soluble in water. - Incomplete extraction: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to ensure all the product is recovered from the aqueous layer. |
| Side Reactions | - Reaction with solvent: When using ethanol as a solvent with sodium borohydride, more powerful reducing agents like sodium ethoxyborohydrides can form.[6] While this can be beneficial, uncontrolled reactions can lead to byproducts. Maintaining a controlled temperature (e.g., 0 °C to room temperature) is crucial. |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can affect the quality and subsequent applications of the this compound.
| Observed Impurity | Potential Cause | Prevention and Removal |
| Unreacted 4-Ethoxybenzaldehyde | Incomplete reduction. | Prevention: Use a slight excess of the reducing agent and monitor the reaction to completion via TLC. Removal: Can be separated by silica gel column chromatography. |
| Over-reduction Products | Unlikely with NaBH₄, but with stronger reducing agents, the aromatic ring could potentially be reduced. | Prevention: Use a mild and selective reducing agent like NaBH₄. |
| Borate (B1201080) Esters | Incomplete hydrolysis of the intermediate borate ester complex. | Prevention & Removal: After the reduction is complete, quench the reaction with an acid (e.g., dilute HCl) to ensure the complete hydrolysis of the borate esters to the desired alcohol. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| Method A | Sodium Borohydride (NaBH₄) | Absolute Ethanol | Room Temperature | Not specified | Not specified | [2][3] |
| Method B | Palladium on Carbon (Pd/C), H₂ | Anhydrous Ethanol | Reflux | 6 hours | 99% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction[2][3]
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Dissolution: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1 equivalent) in absolute ethanol.
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Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise.
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Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting aldehyde.
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Quenching: Carefully quench the reaction by the dropwise addition of dilute hydrochloric acid until the solution is neutral.
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Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel chromatography.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation[4]
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Setup: To a suitable reaction vessel, add 4-ethoxybenzaldehyde (1 equivalent), anhydrous ethanol, and a catalytic amount of Pd/C (e.g., 1% by weight).
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Hydrogenation: Introduce hydrogen gas (H₂) into the vessel and heat the mixture to reflux.
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Reaction: Maintain the reaction under a hydrogen atmosphere with stirring for approximately 6 hours.
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Filtration: After the reaction is complete, cool the mixture and filter off the Pd/C catalyst.
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Concentration and Purification: Remove the solvent from the filtrate under reduced pressure and purify the resulting liquid by vacuum distillation to obtain this compound.
Mandatory Visualization
References
- 1. 6214-44-4(4-Ethoxybenzyl Acohol) | Kuujia.com [kuujia.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 4-Ethoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-ethoxybenzyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the synthesis of this compound via two common methods: the reduction of 4-ethoxybenzaldehyde (B43997) and the Williamson ether synthesis.
Route 1: Reduction of 4-Ethoxybenzaldehyde
This method involves the reduction of an aldehyde to an alcohol, typically using a hydride reagent like sodium borohydride (B1222165) or through catalytic hydrogenation.
Q1: My reaction seems incomplete. Thin-layer chromatography (TLC) analysis shows a significant amount of starting material (4-ethoxybenzaldehyde) remaining. What could be the cause?
A1: An incomplete reaction is the most common issue in the reduction of 4-ethoxybenzaldehyde. Several factors could be at play:
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Insufficient Reducing Agent: The molar ratio of the reducing agent to the aldehyde may be too low. While a 1:1 molar ratio of sodium borohydride to aldehyde is stoichiometrically sufficient, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion.
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Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. It is advisable to use a freshly opened container or to test the activity of the reagent.
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Low Reaction Temperature: While the reaction is typically carried out at room temperature, a slightly elevated temperature may be required to drive the reaction to completion, especially if the activity of the reducing agent is suboptimal.[1]
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Short Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC is crucial.
Troubleshooting Steps:
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Check Molar Ratios: Recalculate the molar equivalents of your reagents to ensure a slight excess of the reducing agent.
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Use Fresh Reagent: If possible, use a new bottle of sodium borohydride.
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Extend Reaction Time/Increase Temperature: Continue to stir the reaction mixture and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied.
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Sequential Addition: Add the reducing agent in portions to maintain a steady reaction rate.
Q2: I've isolated my product, but the yield is lower than expected. What are the potential causes of product loss?
A2: Low yield can result from issues during both the reaction and the work-up procedure.
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Incomplete Reaction: As discussed in Q1, residual starting material will lead to a lower yield of the desired alcohol.
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Work-up Losses: this compound has some solubility in water. During the aqueous work-up, excessive washing or the use of large volumes of water can lead to product loss in the aqueous phase.
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Purification Losses: During purification by column chromatography or recrystallization, some product may be lost. Optimizing the purification method is key to maximizing recovery.
Troubleshooting Steps:
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Optimize Work-up: After quenching the reaction, ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) multiple times to maximize the recovery of the product.[1]
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Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to "salt out" the organic product from any dissolved water, reducing its solubility in the aqueous phase.
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Careful Purification: When performing column chromatography, choose an appropriate solvent system to ensure good separation from impurities without excessive band broadening. For recrystallization, select a solvent system that provides good differential solubility for the product and impurities.
Route 2: Williamson Ether Synthesis
This route typically involves the reaction of a p-hydroxybenzyl alcohol derivative with an ethylating agent in the presence of a base. A common starting material would be p-hydroxybenzaldehyde, which is first ethylated and then reduced, or p-hydroxybenzyl alcohol, which is directly ethylated. The following questions address the ethylation step.
Q3: My main product is this compound, but I am observing a significant amount of a byproduct that I suspect is a C-alkylated isomer. How can I favor O-alkylation?
A3: The formation of a C-alkylated byproduct is a known side reaction in the Williamson ether synthesis of phenols. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). The choice of solvent plays a crucial role in directing the regioselectivity of this reaction.
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Solvent Effects: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This can lead to a higher proportion of C-alkylation. In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetone) do not solvate the oxygen atom as strongly, favoring O-alkylation.
Troubleshooting Steps:
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Solvent Selection: Switch to a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to favor the desired O-alkylation.
-
Choice of Base: Using a strong base like sodium hydride (NaH) in an aprotic solvent can also promote O-alkylation.
Q4: I am seeing the formation of an alkene byproduct. What is causing this elimination reaction?
A4: The Williamson ether synthesis is an S(_N)2 reaction, which competes with the E2 elimination pathway. The structure of the alkylating agent is a key factor.
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Nature of the Alkylating Agent: While ethyl halides are primary and generally favor substitution, using more sterically hindered alkylating agents (secondary or tertiary) would significantly increase the amount of elimination byproduct. For the synthesis of this compound, an ethylating agent like ethyl iodide or diethyl sulfate (B86663) is appropriate.
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Reaction Temperature: Higher reaction temperatures can favor the elimination reaction.
Troubleshooting Steps:
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Use a Primary Ethylating Agent: Ensure you are using a primary ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate.
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Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing elimination reaction.
Quantitative Data Summary
The following table summarizes the expected products and common side products in the synthesis of this compound, with typical (though not absolute) yield ranges.
| Synthesis Route | Desired Product | Common Side Product(s) | Typical Main Product Yield | Typical Side Product Yield |
| Reduction of 4-Ethoxybenzaldehyde | This compound | Unreacted 4-Ethoxybenzaldehyde | >95% | <5% |
| Williamson Ether Synthesis | This compound | C-Alkylated Isomer(s) | 80-95% (in aprotic solvent) | 5-20% (in protic solvent) |
| Elimination Product (e.g., Ethene) | >90% (with primary ethylating agent) | <10% |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 4-Ethoxybenzaldehyde
Materials:
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4-Ethoxybenzaldehyde
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Sodium borohydride (NaBH(_4))
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Methanol (B129727) (or Ethanol)
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Dichloromethane (B109758) (or Ethyl Acetate)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
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Dissolve 4-ethoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0-5°C.
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Slowly add sodium borohydride (1.1 eq) in small portions over 15-20 minutes, ensuring the temperature remains below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH(_4) and neutralize the mixture (caution: hydrogen gas evolution).
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Remove the methanol under reduced pressure.
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Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization if necessary.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis (from p-Hydroxybenzyl Alcohol)
Materials:
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p-Hydroxybenzyl alcohol
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Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K(_2)CO(_3))
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Ethyl iodide (EtI) or Diethyl sulfate ((Et)(_2)SO(_4))
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of p-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF dropwise at 0°C.
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Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.
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Cool the mixture back to 0°C and add ethyl iodide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
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Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visual Workflow
The following diagram illustrates a general troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 4-Ethoxybenzyl Alcohol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethoxybenzyl alcohol production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-documented methods for synthesizing this compound are the reduction of its corresponding aldehyde, 4-ethoxybenzaldehyde (B43997). This is typically achieved through two primary routes:
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Sodium Borohydride (B1222165) (NaBH₄) Reduction: A widely used method due to its selectivity, mild reaction conditions, and operational simplicity.
-
Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Palladium on Carbon - Pd/C) and is known for its high efficiency and clean byproduct profile. A less common but viable alternative is the Grignard reaction , which involves the reaction of a Grignard reagent prepared from a 4-ethoxybenzyl halide with formaldehyde (B43269).
Q2: I am observing a low yield in my reduction of 4-ethoxybenzaldehyde. What are the likely causes?
A2: Low yields in this reduction can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the disappearance of the starting material.
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Reagent Quality and Stoichiometry: The purity of 4-ethoxybenzaldehyde and the reducing agent is critical. Impurities can interfere with the reaction. Additionally, using an incorrect molar ratio of the reducing agent to the aldehyde will result in an incomplete reaction.
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Side Reactions: The formation of byproducts can significantly lower the yield of the desired alcohol. Common side reactions include the formation of over-reduced products or impurities arising from the starting materials.
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Work-up and Purification Issues: Product loss can occur during the extraction and purification steps. Inefficient extraction or suboptimal recrystallization or column chromatography conditions can lead to a lower isolated yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (4-ethoxybenzaldehyde) on a TLC plate, you can visually track the disappearance of the aldehyde and the appearance of the alcohol product. The product, this compound, is more polar than the starting aldehyde and will have a lower Rf value.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Safety is paramount in any chemical synthesis. Key precautions include:
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Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is essential.[1][2][3][4][5]
-
Grignard Reagents: These are highly reactive and pyrophoric (ignite spontaneously in air). They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvents: Many organic solvents used in these syntheses (e.g., diethyl ether, ethanol (B145695), ethyl acetate) are flammable. Ensure they are handled in a fume hood and away from open flames or sparks.
Troubleshooting Guides
Method 1: Reduction of 4-Ethoxybenzaldehyde with Sodium Borohydride
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | TLC Analysis: Spot the reaction mixture on a TLC plate. If a significant amount of starting material (4-ethoxybenzaldehyde) is still present, the reaction is incomplete. Solution: Increase the reaction time or slightly warm the reaction mixture (if the protocol allows). Ensure efficient stirring. |
| Poor quality of NaBH₄ | Sodium borohydride can degrade over time, especially if exposed to moisture. Solution: Use a fresh, unopened container of NaBH₄. |
| Incorrect stoichiometry | An insufficient amount of NaBH₄ will not fully reduce the aldehyde. Solution: Recalculate the molar equivalents of your reactants. A slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) is often used. |
| Suboptimal solvent | The choice of solvent can influence the reaction rate. Solution: While ethanol or methanol (B129727) are commonly used, ensure they are anhydrous if the protocol specifies. |
Issue: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted starting material | As confirmed by TLC or NMR, the presence of 4-ethoxybenzaldehyde indicates an incomplete reaction. Solution: Optimize reaction conditions as described above. Purify the product using column chromatography. |
| Side products | Although NaBH₄ is a mild reducing agent, side reactions can occur. Solution: Analyze the impurities by NMR or Mass Spectrometry to identify their structure. This can provide clues about the side reaction pathway and help in optimizing conditions to minimize them. Purification via column chromatography or recrystallization is necessary. |
Method 2: Catalytic Hydrogenation of 4-Ethoxybenzaldehyde
Issue: Reaction is Sluggish or Incomplete
| Possible Cause | Troubleshooting Steps |
| Catalyst poisoning | The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. Solution: Ensure high-purity starting materials and solvents. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
| Insufficient hydrogen pressure | The reaction rate is dependent on the hydrogen pressure. Solution: Check for leaks in your hydrogenation apparatus and ensure the pressure is maintained at the recommended level throughout the reaction. |
| Poor catalyst activity | The catalyst may have lost its activity. Solution: Use a fresh batch of catalyst. |
Method 3: Grignard Synthesis of this compound
Issue: Low Yield of Grignard Reagent Formation
| Possible Cause | Troubleshooting Steps |
| Presence of moisture | Grignard reagents react readily with water. Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and an inert atmosphere (nitrogen or argon). |
| Inactive magnesium | The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Solution: Briefly crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction. |
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Side reaction with formaldehyde | Formaldehyde can polymerize. Solution: Use freshly prepared formaldehyde solution or depolymerize paraformaldehyde just before use. Add the Grignard reagent to the formaldehyde solution slowly at a low temperature. |
| Formation of Wurtz coupling product | The Grignard reagent can react with the starting 4-ethoxybenzyl halide. Solution: Add the 4-ethoxybenzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Data Presentation
Table 1: Comparison of Reducing Agents for 4-Ethoxybenzaldehyde Reduction
| Reducing Agent | Typical Solvent | Reaction Temperature | Typical Reaction Time | Reported Yield | Notes |
| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Room Temperature | 1-3 hours | >90% | Mild and selective for aldehydes and ketones.[7][8][9] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0 °C to Room Temperature | 1-2 hours | >95% | Stronger, less selective reducing agent; reacts violently with protic solvents.[8][9][10] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate (B1210297) | Room Temperature | 2-6 hours | ~99% | Requires specialized hydrogenation equipment.[11] |
Experimental Protocols
Protocol 1: Reduction of 4-Ethoxybenzaldehyde with Sodium Borohydride
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (1 equivalent) in ethanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (pH ~7).
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexanes is often effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound via Sodium Borohydride reduction.
Caption: Simplified reaction pathway for the reduction of 4-Ethoxybenzaldehyde.
Caption: Logical relationship of potential causes for low product yield.
References
- 1. chemistry.osu.edu [chemistry.osu.edu]
- 2. utsi.edu [utsi.edu]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. eurofinsus.com [eurofinsus.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 8. nbinno.com [nbinno.com]
- 9. differencebetween.com [differencebetween.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Stability of 4-Ethoxybenzyl alcohol under acidic and basic conditions
Technical Support Center: 4-Ethoxybenzyl Alcohol Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The stability of this compound is primarily dictated by its two key functional groups: the benzyl (B1604629) ether and the primary benzylic alcohol. The ether linkage is susceptible to cleavage under acidic conditions, while the benzylic alcohol is prone to oxidation.
Q2: What is the expected stability of this compound under acidic conditions?
A2: this compound is expected to be labile under strong acidic conditions. The ether linkage can undergo acid-catalyzed cleavage. Due to the formation of a relatively stable secondary benzylic carbocation, this cleavage likely proceeds through an SN1 mechanism. Mild acidic conditions may not cause significant degradation.
Q3: Is this compound stable in basic conditions?
A3: Generally, benzyl ethers are stable under basic conditions. Therefore, this compound is expected to be relatively stable in the presence of bases. However, strong bases at elevated temperatures could potentially facilitate oxidation of the alcohol group if an oxidizing agent is present.
Q4: What are the likely degradation products of this compound?
A4: Under acidic stress, the primary degradation products would result from the cleavage of the ether bond, potentially yielding 4-hydroxybenzyl alcohol and ethanol, or subsequent reaction products of the benzylic carbocation. The alcohol group can be oxidized to form 4-ethoxybenzaldehyde, which may be further oxidized to 4-ethoxybenzoic acid.
Q5: How can I monitor the stability of this compound during my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. Such a method should be capable of separating the parent compound from its potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of the starting material peak in HPLC analysis under acidic conditions. | The acidic conditions are too harsh, leading to rapid degradation of the ether linkage. | Reduce the concentration of the acid, lower the reaction temperature, or decrease the exposure time. Consider using a milder acid. |
| Appearance of an unexpected peak in the HPLC chromatogram. | Formation of a degradation product. | Characterize the new peak using techniques like LC-MS or NMR to identify the degradation product. This will help in understanding the degradation pathway. |
| Inconsistent results in stability studies. | Variability in experimental conditions such as temperature, pH, or concentration of reagents. | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to ensure reproducibility. |
| Precipitation of material from the reaction mixture. | Formation of an insoluble degradation product or change in solubility due to pH adjustment. | Analyze the precipitate separately. Adjust the solvent system if necessary to keep all components in solution for accurate analysis. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate potential stability outcomes.
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl at 60 °C | 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.1 (4-Hydroxybenzyl alcohol) | |
| 6 | 65.7 | 33.5 (4-Hydroxybenzyl alcohol) | |
| 24 | 20.1 | 78.9 (4-Hydroxybenzyl alcohol & others) | |
| 0.1 M NaOH at 60 °C | 0 | 100.0 | 0.0 |
| 2 | 99.5 | < 0.5 | |
| 6 | 98.9 | 0.9 | |
| 24 | 97.2 | 2.5 | |
| 3% H₂O₂ at Room Temp | 0 | 100.0 | 0.0 |
| 2 | 92.1 | 7.5 (4-Ethoxybenzaldehyde) | |
| 6 | 80.5 | 18.9 (4-Ethoxybenzaldehyde) | |
| 24 | 55.3 | 43.8 (4-Ethoxybenzaldehyde & 4-Ethoxybenzoic acid) |
Experimental Protocols
Protocol 1: Acidic and Basic Forced Degradation
This protocol outlines the procedure for subjecting this compound to acidic and basic stress conditions as part of a forced degradation study.[1][2][3]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade methanol (B129727) and water
-
pH meter
-
Water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For acidic degradation, mix a known volume of the stock solution with an equal volume of 0.1 M HCl in a suitable flask.
-
For basic degradation, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH in a separate flask.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).[4]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
Immediately neutralize the aliquots. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the HPLC mobile phase to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general approach to developing an HPLC method for analyzing the stability of this compound.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The ratio may need to be optimized.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7] Specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification of 4-Ethoxybenzyl Alcohol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 4-Ethoxybenzyl alcohol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
The most common impurities depend on the synthetic route used.
-
Reduction of 4-Ethoxybenzaldehyde (B43997): The primary impurity is typically unreacted 4-ethoxybenzaldehyde.[1][2] Over-reduction is generally not an issue with common reducing agents like sodium borohydride.
-
Catalytic Hydrogenation of 4-Ethoxybenzaldehyde: Besides unreacted starting material, potential side-products include 4-ethyltoluene (B166476) (from hydrogenolysis of the benzyl (B1604629) alcohol) and derivatives where the aromatic ring has been partially or fully hydrogenated, especially under harsh reaction conditions (high pressure or temperature).
Q2: How can I quickly assess the purity of my crude this compound?
Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative purity assessment.
-
Stationary Phase: Silica (B1680970) gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted for optimal separation.
-
Visualization: The plate can be visualized under UV light (254 nm) as the aromatic rings of this compound and the common impurity, 4-ethoxybenzaldehyde, are UV active. Staining with a potassium permanganate (B83412) solution can also be used, which will react with the alcohol functional group. A single spot for your product suggests high purity, while multiple spots indicate the presence of impurities.
Q3: What are the recommended methods for purifying crude this compound?
The two most common and effective laboratory-scale purification methods are recrystallization and flash column chromatography.
Q4: I am attempting to recrystallize this compound, but it is "oiling out." What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of forming solid crystals. This often happens if the crude material is highly impure, depressing the melting point of the mixture below the temperature of the solution.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent to fully dissolve the oil.
-
Cool slowly: Allow the solution to cool to room temperature very gradually. Do not place it directly into an ice bath, as rapid cooling encourages oiling out.
-
Scratch the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can initiate crystallization.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can induce crystallization.
-
Consider pre-purification: If the material is very impure, it may be necessary to first use flash column chromatography to remove the bulk of the impurities before recrystallization.
-
Q5: My column chromatography is not providing good separation. What are the likely causes and solutions?
Poor separation during column chromatography can stem from several factors:
-
Inappropriate Mobile Phase: The polarity of your eluent may be too high or too low.
-
Solution: Optimize the solvent system using TLC beforehand. An ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to poor separation.
-
Solution: Pack the column carefully as a slurry to ensure a homogenous stationary phase.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.
-
Solution: Use a larger column or reduce the amount of sample loaded. For every 1 gram of crude material, a column diameter of at least 2-3 cm is a good starting point.
-
Quantitative Data on Purification Efficiency
While specific quantitative data on the purity improvement of this compound through various purification techniques is not extensively published, the following table provides a template for the type of data that should be collected to evaluate the effectiveness of your chosen purification method. Purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
| Purification Method | Initial Purity (% Area) | Purity after 1st Pass (% Area) | Purity after 2nd Pass (% Area) | Major Impurity Removed |
| Recrystallization (Ethanol/Water) | e.g., 85% | e.g., 95% | e.g., 99% | 4-Ethoxybenzaldehyde |
| Recrystallization (Ethyl Acetate/Hexane) | e.g., 85% | e.g., 94% | e.g., 98.5% | 4-Ethoxybenzaldehyde |
| Flash Column Chromatography | e.g., 85% | e.g., >99% | N/A | 4-Ethoxybenzaldehyde and other byproducts |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol-Water
This protocol is effective for removing unreacted 4-ethoxybenzaldehyde from this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating this compound from a variety of impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is 30% ethyl acetate in hexane. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a low-polarity solvent (e.g., 5% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. 4-Ethoxybenzaldehyde will elute before the more polar this compound.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
Technical Support Center: Selective Protection of Diols with 4-Ethoxybenzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective protection of diols using 4-ethoxybenzyl alcohol, leading to the formation of a 4-ethoxybenzylidene acetal (B89532).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Challenges
Question: What are the primary challenges when selectively protecting a diol with this compound?
Answer: The main challenges include:
-
Achieving Mono-protection vs. Di-protection: For diols with hydroxyl groups of similar reactivity, obtaining the mono-protected product selectively over the di-protected species can be difficult.
-
Regioselectivity: In unsymmetrical diols (e.g., primary vs. secondary hydroxyls, or 1,2- vs. 1,3-diols), controlling which hydroxyl group is protected is a significant hurdle.
-
Reaction Equilibrium: Acetal formation is a reversible reaction.[1] Driving the reaction to completion requires careful control of reaction conditions, particularly the removal of water.
-
Side Reactions: Undesired side reactions, such as the formation of other acetals or decomposition of starting materials under acidic conditions, can occur.
-
Purification: Separating the desired mono-protected product from the starting diol, di-protected product, and other impurities can be challenging.
2. Troubleshooting Low Yield of the Desired 4-Ethoxybenzylidene Acetal
Question: My reaction to form the 4-ethoxybenzylidene acetal is giving a low yield. What are the potential causes and solutions?
Answer: Low yields can stem from several factors. Here is a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Incomplete Reaction/Equilibrium Not Shifted | Acetal formation is an equilibrium process.[1] Ensure the removal of water, a byproduct of the reaction, by using a Dean-Stark trap, molecular sieves, or by using a reagent that consumes water, such as an orthoester. |
| Inefficient Catalyst | Traditional acid catalysts like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) can be slow.[2] Consider using a more efficient Lewis acid catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), which can significantly shorten reaction times and improve yields.[2] |
| Substrate Decomposition | If your diol is sensitive to strongly acidic conditions, the catalyst may be causing degradation. Use a milder catalyst or add a non-nucleophilic base like 2,6-lutidine to buffer the reaction mixture. |
| Steric Hindrance | If the diol is sterically hindered, the reaction may be sluggish. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC). |
| Poor Quality Reagents | Ensure that the 4-ethoxybenzaldehyde (B43997) or its dimethyl acetal is pure and the solvent is anhydrous. Water in the reaction mixture will inhibit acetal formation. |
3. Controlling Regioselectivity in Unsymmetrical Diols
Question: How can I selectively protect a primary hydroxyl group over a secondary one (or vice versa) in a diol using this compound?
Answer: Achieving regioselectivity is a significant challenge. The outcome often depends on a combination of steric and electronic factors, as well as the reaction conditions.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic control (lower temperatures, shorter reaction times) often favors the protection of the less sterically hindered hydroxyl group (typically the primary one).
-
Thermodynamic control (higher temperatures, longer reaction times, reversible conditions) favors the formation of the most stable product. For 1,3-diols, this is often the six-membered 1,3-dioxane (B1201747) ring. For 1,2-diols, a five-membered 1,3-dioxolane (B20135) is formed.[3]
-
-
Choice of Reagent and Catalyst:
-
The use of 4-ethoxybenzaldehyde dimethyl acetal with a catalyst like Cu(OTf)₂ can offer high selectivity, for instance, for the 4,6-diol in carbohydrates over the 2,3-diol.[2]
-
Reductive cleavage of the resulting benzylidene acetal can then yield a mono-protected diol. The regioselectivity of this cleavage can be influenced by the choice of reducing agent.[4]
-
4. Deprotection Issues
Question: I am having trouble removing the 4-ethoxybenzylidene acetal without affecting other protecting groups in my molecule. What are my options?
Answer: The 4-ethoxybenzylidene acetal is typically cleaved under acidic conditions. For selective deprotection, consider the following:
-
Mild Acidic Hydrolysis: Use dilute aqueous acid (e.g., acetic acid, dilute HCl) to hydrolyze the acetal.[5]
-
Catalytic Hydrogenolysis: If other functional groups are tolerant, catalytic hydrogenolysis (e.g., H₂, Pd/C or Pd(OH)₂/C) can be used to cleave the benzylidene acetal.[6] This method is often mild and effective.
-
Oxidative Cleavage: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for the oxidative deprotection of benzylidene acetals, particularly p-methoxybenzylidene acetals, which are electronically similar to 4-ethoxybenzylidene acetals.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the formation of benzylidene acetals, which are analogous to 4-ethoxybenzylidene acetals.
| Protecting Group | Diol Type | Reagent | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Yield (%) |
| Benzylidene Acetal | 1,3-Diol | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 h | RT | ~95%[6] |
| Benzylidene Acetal | 1,3-Diol | Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 h | Reflux | 74-83%[6] |
| Isopropylidene Acetal | 1,3-Diol | 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good[6] |
Experimental Protocols
Protocol 1: Formation of a 4-Ethoxybenzylidene Acetal using Copper(II) Triflate
This protocol is adapted from a procedure for benzylidene acetal formation and is expected to be effective for 4-ethoxybenzaldehyde.[2][6]
Materials:
-
Diol (1.0 mmol)
-
4-Ethoxybenzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Triethylamine (B128534) (0.1 mL)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL), add 4-ethoxybenzaldehyde dimethyl acetal (1.2 mmol).
-
Add Cu(OTf)₂ (0.05 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[6]
-
Once the reaction is complete, quench the catalyst by adding triethylamine (0.1 mL).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 4-ethoxybenzylidene acetal.
Protocol 2: Deprotection of a 4-Ethoxybenzylidene Acetal by Hydrogenolysis
This is a general and mild method for the cleavage of benzylidene-type acetals.[6]
Materials:
-
4-Ethoxybenzylidene acetal (1.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, 20 wt%) (0.1 g)
-
Hydrogen gas (balloon)
-
Celite®
Procedure:
-
Dissolve the 4-ethoxybenzylidene acetal (1.0 mmol) in ethanol (10 mL).
-
Add Pd(OH)₂/C (20 wt%, 0.1 g) to the solution.
-
Evacuate the flask and backfill it with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
Visualizations
Caption: Experimental workflow for the protection and deprotection of diols.
Caption: Troubleshooting logic for low acetal yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preventing oxidation of 4-Ethoxybenzyl alcohol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 4-Ethoxybenzyl alcohol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses common issues observed during the handling and storage of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of liquid (yellowing) | Oxidation of the benzyl (B1604629) alcohol to 4-ethoxybenzaldehyde (B43997) and potentially 4-ethoxybenzoic acid due to exposure to air (oxygen) and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. For long-term storage, refrigeration at 2-8°C is recommended. |
| Appearance of new peaks in HPLC or GC analysis | Degradation of this compound into oxidation products. | Prepare fresh solutions for analysis. If stored solutions must be used, ensure they have been kept at low temperatures (2-8°C) and protected from light. Employ a validated stability-indicating analytical method. |
| Inconsistent experimental results or loss of potency | Degradation of the compound in stock solutions or experimental media. | Prepare fresh stock solutions before each experiment. It is advisable to assess the stability of this compound in your specific experimental buffer and temperature conditions. |
| Precipitate formation upon cooling | The melting point of this compound is near room temperature (27-34°C). | If the product has solidified, gently warm the container to 30-40°C in a water bath to melt the contents before use. Ensure the material is homogeneous before taking an aliquot. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1] The ideal storage conditions involve:
-
Atmosphere: An inert atmosphere, such as argon or nitrogen, is highly recommended to displace oxygen.[2][3] Argon is denser than air and can provide a protective blanket over the liquid.[4]
-
Container: Use a tightly sealed, amber glass container to protect from light and air.
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended. For short-term storage, a cool, well-ventilated area away from heat sources is sufficient.[5]
2. What is the primary degradation pathway for this compound?
The primary degradation pathway is oxidation. The benzylic alcohol group is susceptible to oxidation, first to 4-ethoxybenzaldehyde and subsequently to 4-ethoxybenzoic acid. This process can be accelerated by exposure to oxygen, light, and elevated temperatures.
3. How can I monitor the purity and degradation of this compound?
The purity of this compound and the presence of its oxidation products can be monitored using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
4. Can I use antioxidants to prevent the oxidation of this compound?
Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Common antioxidants used for organic compounds include Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E). These compounds work by scavenging free radicals that can initiate the oxidation process. The compatibility and effectiveness of these antioxidants with this compound should be experimentally verified for your specific application. Studies on similar compounds have shown that BHT can act synergistically with α-tocopherol to prevent oxidation.[6][7]
5. What is the expected shelf life of this compound?
The shelf life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (cool, dark, inert atmosphere), it can be stable for an extended period. However, without a specific retest date on the Certificate of Analysis, it is recommended to re-analyze the material after a year to ensure it meets the required purity specifications for your experiments.[8] For critical applications, performing periodic purity checks is advisable.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Quantification of Oxidation Products
This method is designed for the simultaneous quantification of this compound and its primary degradation products, 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.
| Parameter | Specification |
| Instrumentation | HPLC with UV-Vis or Diode Array Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40% B15-25 min: 40% to 80% B25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of the this compound sample in the mobile phase (initial conditions). |
Protocol 2: GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities, including oxidation products.
| Parameter | Specification |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 270°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°C, hold for 5 min |
| MS Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Sample Preparation | Prepare a 1 mg/mL solution of the this compound sample in methanol (B129727) or dichloromethane. |
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended workflow for storing this compound.
Caption: Troubleshooting logic for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Shelf-life Studies - aromaLAB [aromalab.de]
- 3. youtube.com [youtube.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Industrial Synthesis of 4-Ethoxybenzyl Alcohol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethoxybenzyl alcohol. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the scaling up of this process for industrial use.
Frequently Asked Questions (FAQs)
Q1: What are the most common and industrially viable methods for synthesizing this compound?
The most prevalent industrial synthesis route is the reduction of 4-ethoxybenzaldehyde (B43997). This is typically achieved through two primary methods:
-
Catalytic Hydrogenation: This method involves the reduction of 4-ethoxybenzaldehyde using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). It is a clean and efficient method, often favored for its high yield and atom economy.
-
Chemical Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol) is a very common and effective method.[1] It is particularly useful as it selectively reduces aldehydes and ketones and is generally straightforward to implement.
Q2: What are the primary impurities I should expect in the final product?
The primary impurities are largely dependent on the synthesis route and reaction completion:
-
Unreacted 4-Ethoxybenzaldehyde: This is the most common impurity, resulting from an incomplete reaction.
-
4-Ethoxybenzoic Acid: Can form if the starting aldehyde is exposed to strong basic conditions, leading to a Cannizzaro-type side reaction, or through oxidation if air is present during the reaction or work-up at elevated temperatures.
-
Borate (B1201080) Esters: In sodium borohydride reductions, borate esters are formed as intermediates. These must be hydrolyzed during the work-up to yield the final alcohol.[1]
-
Solvent and Work-up Residues: Residual solvents from extraction (e.g., ethyl acetate) or purification may be present if not adequately removed.
Q3: How can I effectively monitor the progress of the reaction on a large scale?
For industrial-scale reactions, monitoring progress is crucial for safety and efficiency. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material (4-ethoxybenzaldehyde) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts. This is the preferred method for precise in-process control.
-
Gas Chromatography (GC): Can also be used for quantitative analysis, particularly if the components are sufficiently volatile.
Q4: What are the key safety considerations when scaling up this synthesis?
-
Hydrogenation: When using catalytic hydrogenation, the handling of hydrogen gas under pressure presents a significant fire and explosion hazard. Ensure the use of appropriate high-pressure reactors and proper ventilation.
-
Sodium Borohydride: This reagent is water-reactive and generates flammable hydrogen gas upon contact with water or acidic solutions. The reduction reaction is also highly exothermic, requiring controlled addition of the reagent and efficient heat removal to prevent runaway reactions.[2]
-
Solvents: The use of flammable solvents like ethanol (B145695) and ethyl acetate (B1210297) requires adherence to standard fire safety protocols, including proper grounding of equipment to prevent static discharge.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, flame-retardant lab coats, and gloves.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the industrial synthesis of this compound.
Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent (NaBH₄) | Ensure the sodium borohydride is of high purity and has not been degraded by moisture. A slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion. |
| Catalyst Deactivation (Hydrogenation) | The Pd/C catalyst may be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents. The catalyst may also lose activity over time; consider using fresh catalyst or increasing the catalyst loading. |
| Poor Mass Transfer (Hydrogenation) | In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical. Ensure adequate agitation to facilitate the transport of hydrogen to the catalyst surface. Inadequate mixing can be a significant issue upon scale-up. |
| Low Reaction Temperature | While NaBH₄ reductions are often started at low temperatures for control, the reaction may need to be warmed to room temperature or slightly above to ensure completion. Monitor the reaction by TLC or HPLC before quenching. |
| Poor Quality Starting Material | Impurities in the 4-ethoxybenzaldehyde can interfere with the reaction. It is advisable to test the purity of the starting material before use. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Aldehyde | Increase reaction time or temperature (within safe limits). Ensure sufficient equivalents of the reducing agent are used. During work-up, unreacted aldehyde can be removed by purification methods like distillation or column chromatography. |
| Formation of 4-Ethoxybenzoic Acid | Avoid strongly basic conditions that can promote the Cannizzaro reaction. During the work-up, a wash with a dilute basic solution (e.g., sodium bicarbonate) will extract the acidic impurity into the aqueous layer. |
| Residual Borate Esters | Ensure the reaction is properly quenched with a dilute acid (e.g., 1M HCl) until the pH is neutral and gas evolution ceases. This hydrolyzes the borate esters to the desired alcohol.[1] |
| "Oiling Out" During Recrystallization | This occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to bring the oil back into solution, then cool slowly. |
Work-up and Isolation Challenges
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | Emulsions are common in large-scale extractions. To break them, try the following: • Allow the mixture to stand for a longer period. • Add a saturated brine solution to increase the ionic strength of the aqueous phase.[3][4] • Gently swirl instead of vigorously shaking the mixture.[3] • In some cases, gentle warming or cooling can help break the emulsion.[5] |
| Difficulty in Distilling the Product | This compound has a relatively high boiling point. To avoid thermal decomposition, vacuum distillation is the recommended method for purification.[6] This lowers the boiling point, allowing for distillation at a lower temperature. |
| Product Loss During Recrystallization | To maximize yield during recrystallization, ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool the solution slowly to promote the formation of large, pure crystals, and then cool further in an ice bath to maximize precipitation. |
Experimental Protocols
Synthesis of this compound via Sodium Borohydride Reduction
Materials and Equipment:
-
4-Ethoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 4-ethoxybenzaldehyde (1.0 eq) and anhydrous ethanol (5-10 volumes). Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
Reduction: Slowly add sodium borohydride (1.1 eq) in portions over 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 1M HCl to decompose the excess NaBH₄ and hydrolyze the borate esters. Maintain the temperature below 15 °C. Add the acid until the pH is approximately 6-7 and gas evolution has ceased.
-
Solvent Removal: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Extract the product with ethyl acetate (3 x 3 volumes).
-
Washing: Combine the organic layers and wash with water (1 x 2 volumes) and then with brine (1 x 2 volumes) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization.
Quantitative Data Summary
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |
| Typical Yield | >95% | 90-99%[4] |
| Purity (before final purification) | 90-98% | 85-95% |
| Reaction Temperature | 25-80 °C | 0-25 °C |
| Reaction Pressure | 1-50 bar H₂ | Atmospheric |
| Key Reagents | 4-ethoxybenzaldehyde, H₂, Pd/C | 4-ethoxybenzaldehyde, NaBH₄ |
| Solvents | Ethanol, Methanol, Ethyl Acetate | Ethanol, Methanol |
Process Workflow and Logic Diagrams
Experimental Workflow for Sodium Borohydride Reduction
Caption: Workflow for the synthesis of this compound via sodium borohydride reduction.
Troubleshooting Logic for Low Yield
References
Validation & Comparative
A Comparative Analysis of 4-Ethoxybenzyl and 4-Methoxybenzyl Moieties as Protecting Groups for Alcohols
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving target molecules with high fidelity. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, the 4-methoxybenzyl (PMB or MPM) ether has established itself as a versatile and reliable choice. This guide provides a comprehensive comparison of the well-established PMB protecting group with the less documented 4-ethoxybenzyl (EEB) analogue, offering insights into their respective performance based on available experimental data and established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction to Substituted Benzyl (B1604629) Ether Protecting Groups
Benzyl ethers are widely employed for the protection of alcohols due to their general stability across a broad range of reaction conditions, including acidic and basic media, and their facile removal by catalytic hydrogenolysis.[1][2] The introduction of electron-donating substituents, such as methoxy (B1213986) or ethoxy groups, at the para-position of the benzyl ring significantly influences the protecting group's lability. These substituents enhance the electron density of the aromatic ring, rendering the benzylic position more susceptible to cleavage under oxidative and strongly acidic conditions.[3][4] This electronic modification allows for selective deprotection in the presence of unsubstituted benzyl ethers, a key feature in complex synthetic strategies.[2]
The 4-Methoxybenzyl (PMB) Protecting Group: A Detailed Overview
The 4-methoxybenzyl group is a cornerstone in modern organic synthesis for the protection of alcohols. Its popularity stems from a balance of stability and the availability of mild and selective deprotection methods.[4][5]
Advantages of the PMB Group:
-
Stability: PMB ethers are stable to a wide array of non-acidic reagents, including many organometallic reagents, hydrides, and basic conditions.[1]
-
Facile Cleavage: The PMB group can be readily cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN).[4][6] It is also susceptible to cleavage by strong acids.[7]
-
Orthogonality: The selective removal of a PMB group in the presence of other protecting groups, such as unsubstituted benzyl or silyl (B83357) ethers, is a significant advantage in intricate synthetic routes.[4]
Disadvantages of the PMB Group:
-
Sensitivity to Strong Acids: While advantageous for deprotection, the acid lability can be a drawback in synthetic steps requiring harsh acidic conditions.[7]
-
Oxidative Cleavage Limitations: The use of DDQ can be complicated by its reactivity with other electron-rich functionalities within the molecule.[4]
The 4-Ethoxybenzyl (EEB) Protecting Group: An Emerging Alternative?
Direct comparative studies detailing the performance of the 4-ethoxybenzyl (EEB) protecting group against the PMB group are scarce in the current literature. However, based on the principles of physical organic chemistry, we can infer its expected behavior. The ethoxy group, like the methoxy group, is an electron-donating group that activates the benzene (B151609) ring. The electronic effect of an ethoxy group is very similar to that of a methoxy group, suggesting that the stability and reactivity of EEB ethers would be comparable to PMB ethers. The slightly larger steric bulk of the ethoxy group is unlikely to have a significant impact on the reactivity at the distant benzylic position.
It is reasonable to hypothesize that EEB ethers would exhibit similar stability profiles and could be cleaved under analogous oxidative and acidic conditions to PMB ethers. However, without direct experimental evidence, this remains a well-founded assumption.
Quantitative Performance Data
The following tables summarize typical reaction conditions, times, and yields for the protection of alcohols with the PMB group and the deprotection of PMB ethers under various conditions. Due to the lack of specific data for the EEB group, a direct comparison is not possible at this time.
Table 1: Comparison of Primary Alcohol Protection Reactions with PMB-Cl
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98[3] |
Table 2: Comparison of PMB Ether Deprotection Methods
| Reagent | Typical Conditions | Substrate Type | Reaction Time | Typical Yield (%) |
| DDQ | CH₂Cl₂/H₂O, rt | Primary/Secondary Alcohol | 1 - 18 h | 76 - 97[8] |
| CAN | MeCN/H₂O, 0 °C to rt | Primary/Secondary Alcohol | 0.5 - 2 h | 85 - 95[9] |
| TFA | CH₂Cl₂, rt | Primary/Secondary Alcohol | 0.5 - 4 h | High[5] |
| Acetic Acid | 90 °C | Aryl/Alkyl Ether | a few hours | High[10] |
| H₂/Pd-C | EtOH, rt | Primary/Secondary Alcohol | 2 - 12 h | High[9] |
Experimental Protocols
Detailed methodologies for the introduction and removal of the PMB protecting group are provided below. These protocols can likely be adapted for the EEB group, substituting 4-ethoxybenzyl chloride for 4-methoxybenzyl chloride.
Protocol 1: Protection of an Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
This procedure follows a standard Williamson ether synthesis.
-
To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portionwise.
-
The resulting suspension is stirred at 0 °C for 30 minutes.
-
p-Methoxybenzyl chloride (1.1 equiv) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired PMB-protected alcohol.[3]
Protocol 2: Deprotection of a PMB Ether using DDQ
This protocol describes a common oxidative cleavage method.
-
To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 equiv) is added at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the deprotected alcohol.[4][6]
Synthesis of 4-Ethoxybenzyl Alcohol
The precursor for the EEB protecting group, this compound, can be synthesized from 4-ethoxybenzaldehyde (B43997).
-
Mix 4-ethoxybenzaldehyde (22 mmol), sodium borohydride (B1222165) (22 mmol), and absolute ethanol (B145695) (25 mL).
-
Stir the mixture at room temperature until the reaction is complete.
-
Pour the reaction mixture into dilute hydrochloric acid and extract with ethyl acetate.
-
Separate the organic phase and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic phases and dry with magnesium sulfate (MgSO₄).
-
Evaporate the solvent in vacuo and purify the residue by silica gel chromatography to obtain this compound.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key protection and deprotection workflows.
Caption: Workflow for the protection of an alcohol as a PMB ether.
Caption: Mechanism of oxidative deprotection of a PMB ether using DDQ.
Conclusion and Future Outlook
References
- 1. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 2. mpikg.mpg.de [mpikg.mpg.de]
- 3. uwindsor.ca [uwindsor.ca]
- 4. total-synthesis.com [total-synthesis.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. tandfonline.com [tandfonline.com]
Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 4-Ethoxybenzyl Alcohol
In the landscape of pharmaceutical research and development, precise structural confirmation of chemical entities is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Ethoxybenzyl alcohol with its analogues, 4-Methoxybenzyl alcohol and 4-Butoxybenzyl alcohol, offering researchers a robust dataset for structural verification. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this document serves as a practical resource for scientists engaged in drug discovery and organic synthesis.
Spectroscopic Data Comparison
The structural nuances of this compound and its counterparts are clearly delineated through the following spectroscopic data. The data presented herein has been compiled from various spectral databases and literature sources.
| Spectroscopic Data | This compound | 4-Methoxybenzyl Alcohol | 4-Butoxybenzyl Alcohol |
| ¹H NMR (CDCl₃, ppm) | ~7.25 (d, 2H, Ar-H), ~6.87 (d, 2H, Ar-H), ~4.58 (s, 2H, CH₂OH), ~4.02 (q, 2H, OCH₂CH₃), ~1.84 (s, 1H, OH), ~1.40 (t, 3H, OCH₂CH₃)[1] | ~7.23 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~4.52 (s, 2H, CH₂OH), ~3.76 (s, 3H, OCH₃)[2] | ~7.24 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~4.59 (s, 2H, CH₂OH), ~3.95 (t, 2H, OCH₂), ~1.76 (m, 2H, OCH₂CH₂), ~1.48 (m, 2H, OCH₂CH₂CH₂), ~0.97 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~158.5 (Ar-C-O), ~133.0 (Ar-C), ~128.6 (Ar-CH), ~114.5 (Ar-CH), ~64.8 (CH₂OH), ~63.4 (OCH₂CH₃), ~14.8 (OCH₂CH₃)[3] | ~159.1 (Ar-C-O), ~133.0 (Ar-C), ~128.7 (Ar-CH), ~113.9 (Ar-CH), ~65.0 (CH₂OH), ~55.3 (OCH₃)[4] | ~158.6 (Ar-C-O), ~133.0 (Ar-C), ~128.6 (Ar-CH), ~114.5 (Ar-CH), ~65.1 (CH₂OH), ~67.8 (OCH₂), ~31.3 (OCH₂CH₂), ~19.3 (OCH₂CH₂CH₂), ~13.9 (CH₃) |
| IR (cm⁻¹) | ~3300 (O-H, broad), ~3030 (Ar C-H), ~2980, 2870 (Alkyl C-H), ~1610, 1510 (Ar C=C), ~1240 (C-O ether), ~1040 (C-O alcohol)[3] | ~3350 (O-H, broad), ~3030 (Ar C-H), ~2950, 2835 (Alkyl C-H), ~1612, 1513 (Ar C=C), ~1245 (C-O ether), ~1035 (C-O alcohol)[5][6] | ~3300 (O-H, broad), ~3030 (Ar C-H), ~2950, 2870 (Alkyl C-H), ~1610, 1510 (Ar C=C), ~1240 (C-O ether), ~1040 (C-O alcohol) |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 152. Key Fragments: 123, 107, 95, 77[3] | Molecular Ion [M]⁺: 138. Key Fragments: 109, 107, 77[5] | Molecular Ion [M]⁺: 180. Key Fragments: 123, 107, 77, 57 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the characterization of benzyl (B1604629) alcohol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or via gas chromatography (GC-MS) for volatile liquid samples.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 40-400 amu using a quadrupole mass analyzer.
Visualization of the Analytical Workflow
The logical progression of spectroscopic analysis for structural confirmation is depicted in the following workflow diagram.
Caption: Logical workflow for spectroscopic structure confirmation.
References
- 1. This compound(6214-44-4) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzyl alcohol(105-13-5) IR Spectrum [chemicalbook.com]
Unveiling the Reactivity Landscape: A Comparative Analysis of 4-Ethoxybenzyl Alcohol and Benzyl Alcohol
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized aromatic alcohols is paramount for efficient synthesis and the design of novel therapeutics. This guide provides a detailed comparison of the reactivity of 4-Ethoxybenzyl alcohol and benzyl (B1604629) alcohol, supported by experimental data and protocols, to aid in the selection of appropriate reagents and reaction conditions.
At the heart of their chemical behavior lies the influence of the ethoxy group on the benzylic position. The para-substituted ethoxy group in this compound is an electron-donating group, which significantly alters the electron density of the aromatic ring and, consequently, the reactivity of the benzylic alcohol, when compared to the unsubstituted benzyl alcohol.
Comparative Analysis of Reactivity
The presence of the electron-donating ethoxy group in this compound enhances the stability of carbocation intermediates formed during reactions involving the benzylic hydroxyl group. This electronic effect generally leads to an increased reaction rate for reactions proceeding through a carbocation mechanism, such as substitution and elimination reactions. Conversely, for reactions where the benzylic carbon is oxidized, the increased electron density can also facilitate the oxidation process.
| Reaction Type | Benzyl Alcohol | This compound | Rationale for Reactivity Difference |
| Oxidation to Aldehyde | Moderate | Faster | The electron-donating ethoxy group increases electron density at the benzylic carbon, making it more susceptible to oxidation. |
| Acid-Catalyzed Etherification | Slower | Faster | The ethoxy group stabilizes the benzylic carbocation intermediate, accelerating the rate of nucleophilic attack by another alcohol molecule. |
| Nucleophilic Substitution (e.g., with HBr) | Slower | Faster | The formation of the benzylic carbocation is the rate-determining step, which is accelerated by the electron-donating ethoxy group. |
Visualizing the Electronic Effect
The following diagram illustrates the influence of the ethoxy group on the stability of the benzylic carbocation intermediate, a key factor governing the differential reactivity.
Figure 1: Stabilization of Benzylic Carbocation
Experimental Protocols
To quantitatively assess the reactivity differences, the following experimental protocols can be employed.
Comparative Oxidation to Aldehydes
Objective: To compare the rate of oxidation of benzyl alcohol and this compound to their corresponding aldehydes using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of the respective alcohol (1 mmol) in 20 mL of DCM.
-
To each flask, add PCC (1.5 mmol) at room temperature with stirring.
-
Monitor the reaction progress by taking aliquots from each reaction mixture at regular time intervals (e.g., every 15 minutes).
-
Quench the reaction in the aliquots by passing them through a short column of silica gel.
-
Analyze the quenched aliquots by GC-MS to determine the percentage conversion of the alcohol to the aldehyde.
-
Plot the percentage conversion against time for both alcohols to compare their reaction rates.
Comparative Acid-Catalyzed Etherification
Objective: To compare the rate of self-etherification of benzyl alcohol and this compound in the presence of a catalytic amount of sulfuric acid.
Materials:
-
Benzyl alcohol
-
This compound
-
Concentrated sulfuric acid
-
Dean-Stark apparatus
-
High-performance liquid chromatography (HPLC)
Procedure:
-
Set up two separate reaction flasks equipped with a Dean-Stark apparatus and a condenser.
-
To each flask, add the respective alcohol (10 mmol) and toluene (50 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask.
-
Heat the reaction mixtures to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by taking aliquots from the reaction mixture at regular time intervals (e.g., every 30 minutes).
-
Analyze the aliquots by HPLC to determine the concentration of the starting alcohol and the corresponding ether product.
-
Plot the concentration of the ether product against time for both reactions to compare their formation rates.
Experimental Workflow Visualization
The general workflow for comparing the reactivity of the two alcohols is depicted in the following diagram.
Figure 2: Experimental Workflow for Reactivity Comparison
A Comparative Guide to Novel Compounds Synthesized from 4-Ethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a novel Schiff base synthesized from 4-ethoxybenzyl alcohol, offering a comparison of its antimicrobial activity with related compounds. Detailed experimental protocols, data summaries, and workflow visualizations are presented to facilitate further research and development in this area.
A novel Schiff base, (E)-N-(4-ethoxybenzylidene)pyridin-2-amine, was synthesized via the oxidation of this compound to 4-ethoxybenzaldehyde (B43997), followed by a condensation reaction with 2-aminopyridine (B139424). The characterization and antimicrobial properties of this compound and its subsequent metal complexes have been investigated, providing insights into its potential as a new therapeutic agent.[1]
Data Presentation: A Comparative Overview
The antimicrobial efficacy of the synthesized Schiff base and its metal complexes were evaluated against various microbial strains. The following tables summarize the key characterization and biological activity data.
Table 1: Physicochemical and Spectral Characterization of (E)-N-(4-ethoxybenzylidene)pyridin-2-amine [1]
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.28 g/mol |
| Melting Point | 95 - 97 °C |
| Color | Dark Yellow |
| ¹H NMR (ppm) | 9.71 (s, 1H, HC=N), aromatic protons |
| ¹³C NMR (ppm) | 158.48 (C=N) |
| IR (cm⁻¹) | 1681 (C=N), 1595 (aromatic C=C), 1036 (C-O) |
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) [1]
| Compound | S. aureus | E. coli | P. aeruginosa | S. cerevisiae |
| (E)-N-(4-ethoxybenzylidene)pyridin-2-amine | Inactive | Inactive | Inactive | Inactive |
| Zinc(II) Complex | Inactive | Inactive | Inactive | Inactive |
| Chromium(III) Complex | Inactive | Inactive | Inactive | 11 - 15 |
Note: The study by Ojo et al. (2021) also synthesized and tested a structurally related Schiff base, (E)-4-ethoxy-N-(pyridin-2-ylmethylene)aniline, and its metal complexes. Only the chromium complex of this related compound showed antifungal activity against S. cerevisiae.[1]
Experimental Protocols
Synthesis of (E)-N-(4-ethoxybenzylidene)pyridin-2-amine[1]
-
Oxidation of this compound to 4-Ethoxybenzaldehyde: this compound is oxidized to 4-ethoxybenzaldehyde using a standard oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude aldehyde, which is then purified by column chromatography.
-
Synthesis of the Schiff Base:
-
An equimolar amount of 4-ethoxybenzaldehyde (0.01 mol, 1.50 g) and 2-aminopyridine (0.01 mol, 0.94 g) are dissolved in ethanol (B145695).
-
The mixture is refluxed for 2 hours.
-
The resulting dark yellow mixture is extracted using water and dichloromethane.
-
The organic layer is separated, dried, and the solvent is evaporated to yield dark yellow crystals of the Schiff base.
-
The solid product is recrystallized from ethanol and hexane, filtered, and air-dried.
-
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in their respective appropriate broth overnight at 37 °C and 28 °C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.
-
Agar (B569324) Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plates.
-
Well Preparation and Sample Application: A sterile cork borer is used to create wells in the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Visualizations
Workflow for Synthesis and Characterization
References
A Comparative Guide to Orthogonal Deprotection Strategies Involving 4-Ethoxybenzyl Ethers
For researchers, scientists, and drug development professionals, the strategic selection and cleavage of protecting groups are fundamental to the successful synthesis of complex organic molecules. The 4-ethoxybenzyl (EE) ether, a close analog of the widely used p-methoxybenzyl (PMB) ether, offers a valuable tool for the protection of hydroxyl groups. Its reactivity profile allows for selective removal under specific conditions, enabling orthogonal deprotection schemes in the presence of other common protecting groups. This guide provides a comparative analysis of the 4-ethoxybenzyl ether against other standard protecting groups, supported by experimental data and detailed protocols.
The 4-ethoxybenzyl ether is electronically very similar to the p-methoxybenzyl ether, and thus, its reactivity in protection and deprotection reactions is expected to be analogous. Both are electron-rich benzyl-type ethers, making them susceptible to oxidative cleavage under mild conditions that leave unsubstituted benzyl (B1604629) ethers intact.[1][2] This key difference forms the basis of a powerful orthogonal deprotection strategy.
Comparative Stability and Deprotection
The choice of a protecting group is dictated by its stability under various reaction conditions and the ability to be selectively removed. The 4-ethoxybenzyl ether, like the PMB ether, is stable to a wide range of non-acidic and non-oxidative conditions, but can be cleaved under specific oxidative or acidic conditions that do not affect other protecting groups. The following table summarizes the stability and common deprotection methods for 4-ethoxybenzyl ethers in comparison to benzyl ethers, tert-butyldimethylsilyl (TBDMS) ethers, and acetyl (Ac) esters.
| Protecting Group | Common Deprotection Reagents | Stability Towards Other Deprotection Conditions | Orthogonality |
| 4-Ethoxybenzyl (EE) | DDQ, CAN, TFA | Stable to conditions for silyl (B83357) ether and ester cleavage. | Orthogonal to Benzyl, Silyl ethers, and Acetyl esters. |
| Benzyl (Bn) | H₂/Pd-C, Na/NH₃ | Stable to mild acid, base, and oxidative conditions for EE/PMB cleavage. | Orthogonal to EE/PMB, Silyl ethers, and Acetyl esters.[1][3] |
| TBDMS | TBAF, HF, mild acid (e.g., AcOH) | Stable to hydrogenolysis and mild basic conditions for ester cleavage. | Orthogonal to Benzyl, EE/PMB, and Acetyl esters. |
| Acetyl (Ac) | NaOMe, K₂CO₃, mild base | Stable to hydrogenolysis and mild acidic/oxidative conditions. | Orthogonal to Benzyl, EE/PMB, and Silyl ethers. |
Quantitative Comparison of Deprotection Conditions
The following table provides a summary of typical reaction conditions, times, and yields for the deprotection of various protecting groups, highlighting the orthogonal nature of the 4-ethoxybenzyl ether. The data for 4-ethoxybenzyl ether is extrapolated from closely related p-methoxybenzyl (PMB) ether literature.
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Ethoxybenzyl (EE) | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | RT | 0.5 - 2 | >90 |
| Benzyl (Bn) | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | RT | 2 - 16 | >95 |
| TBDMS | TBAF (1.1 equiv) | THF | RT | 0.5 - 2 | >95 |
| Acetyl (Ac) | K₂CO₃ (cat.) | MeOH | RT | 0.5 - 1 | >95 |
Experimental Protocols
Detailed methodologies for the introduction and selective removal of the 4-ethoxybenzyl ether are provided below.
Protocol 1: Protection of a Primary Alcohol with 4-Ethoxybenzyl Bromide
Objective: To introduce the 4-ethoxybenzyl (EE) protecting group onto a primary alcohol.
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 4-ethoxybenzyl bromide (1.2 mmol) in anhydrous DMF (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 4-ethoxybenzyl ether.
Protocol 2: Orthogonal Deprotection of a 4-Ethoxybenzyl Ether in the Presence of a Benzyl Ether
Objective: To selectively cleave a 4-ethoxybenzyl ether using DDQ without affecting a benzyl ether.
Procedure:
-
Dissolve the substrate containing both 4-ethoxybenzyl and benzyl ethers (0.5 mmol) in a mixture of dichloromethane (B109758) (CH₂Cl₂, 9 mL) and water (0.5 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 0.6 mmol, 1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol, with the benzyl ether still intact.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the logical workflow of orthogonal deprotection involving 4-ethoxybenzyl ethers.
Caption: Orthogonal deprotection of a multi-protected substrate.
Caption: Workflow for selective EE ether deprotection.
References
A Comparative Guide to Purity Analysis of 4-Ethoxybenzyl Alcohol: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 4-Ethoxybenzyl alcohol. We will delve into experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method for this specific application.
General Workflow for Purity Analysis
The purity assessment of a compound like this compound, regardless of the specific analytical technique employed, follows a generalized workflow. This process begins with careful sample preparation to ensure the analyte is in a suitable form for the chosen instrument. Following preparation, the sample is introduced into the analytical instrument for separation and detection of the main component and any potential impurities. The final step involves rigorous data analysis to determine the purity profile of the sample.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound by GC-MS and HPLC. These protocols are based on established methods for similar aromatic alcohols and can be adapted and optimized for specific instrumentation and laboratory conditions.[1][2]
GC-MS Protocol
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis due to its relatively low boiling point.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as dichloromethane (B109758) or methanol (B129727) to obtain a 1 mg/mL solution.
-
Instrumentation: An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector, or a similar system, can be used.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
HPLC Protocol
High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. A reversed-phase HPLC method is generally suitable for this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase or a compatible solvent like acetonitrile (B52724). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector, such as a Shimadzu Nexera system or equivalent.[2]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 220 nm or 254 nm.[2]
-
-
Data Analysis: Similar to GC-MS, purity is calculated based on the relative peak area of this compound. Impurity profiling can be performed by comparing the retention times of unknown peaks to those of known reference standards.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the purity analysis of this compound depends on the specific requirements of the analysis, such as the need for sensitivity, speed, and the nature of potential impurities. The following table summarizes the expected performance characteristics of each technique for this application.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Volatility Requirement | Analyte must be volatile or semi-volatile. | No volatility requirement. |
| Typical Purity Results | >97.0%[3] | 98%[4] |
| Limit of Detection (LOD) | Low (pg to ng range) | Moderate (ng to µg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Moderate (µg range) |
| Linearity | Excellent over a wide concentration range. | Good over a defined concentration range. |
| Precision (%RSD) | Typically < 2% | Typically < 2% |
| Analysis Time | Faster for simple mixtures. | Can be longer, especially with gradient elution. |
| Impurity Identification | Tentative identification possible through mass spectral library matching. | Identification requires reference standards for comparison of retention times. |
| Potential Impurities | Volatile impurities such as residual solvents and starting materials. | A broader range of impurities, including non-volatile by-products. |
Method Selection: A Comparative Overview
The decision to use GC-MS or HPLC for the purity analysis of this compound involves a trade-off between the strengths and limitations of each technique. The following diagram illustrates the key considerations for method selection.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for assessing the purity of this compound.
GC-MS is particularly advantageous for its high sensitivity and its ability to provide structural information about volatile impurities through mass spectrometry. This makes it an excellent choice for identifying and quantifying trace levels of by-products or residual solvents from the synthesis process.
HPLC-UV , on the other hand, offers greater versatility as it does not require the analyte to be volatile. This method is robust and highly reproducible, making it well-suited for routine quality control applications. While it may be less sensitive than GC-MS, it can effectively separate a wider range of potential non-volatile impurities.
For a comprehensive purity assessment, a combination of both techniques can be employed as orthogonal methods to provide a more complete picture of the sample's purity profile. The choice of the primary technique will ultimately depend on the specific goals of the analysis, the nature of the expected impurities, and the available instrumentation.
References
Comparative study of different synthetic routes to 4-Ethoxybenzyl alcohol
For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding production of key intermediates is paramount. 4-Ethoxybenzyl alcohol is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comparative study of different synthetic routes to this compound, offering a detailed look at experimental protocols, quantitative data, and the underlying chemical logic.
Comparison of Synthetic Routes
Three primary synthetic routes to this compound are compared below: the reduction of 4-ethoxybenzaldehyde (B43997) via catalytic hydrogenation and sodium borohydride (B1222165), and the reduction of 4-ethoxybenzoic acid using lithium aluminum hydride.
| Parameter | Route A1: Catalytic Hydrogenation | Route A2: Sodium Borohydride Reduction | Route B: LiAlH4 Reduction of Carboxylic Acid |
| Starting Material | 4-Ethoxybenzaldehyde | 4-Ethoxybenzaldehyde | 4-Ethoxybenzoic acid |
| Reagent | H₂, Pd/C | Sodium borohydride (NaBH₄) | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous Ethanol (B145695) | Ethanol | Tetrahydrofuran (B95107) (THF) |
| Reported Yield | ~99%[1] | High (Calculated ~83% based on a similar reaction) | Generally high for this type of reduction |
| Reaction Temperature | Reflux | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 6 hours[1] | Varies (until completion)[2] | Typically a few hours |
| Work-up | Filtration, solvent evaporation[1] | Acid quench, extraction[2] | Careful quenching with water and base, extraction |
| Safety Considerations | Handling of flammable H₂ gas | Generation of H₂ upon quenching | Highly reactive, water-sensitive reagent |
Experimental Protocols
Route A1: Synthesis of this compound via Catalytic Hydrogenation of 4-Ethoxybenzaldehyde
Procedure: In a suitable reaction vessel, 150 kg of 4-ethoxybenzaldehyde is dissolved in 400 kg of anhydrous ethanol. To this solution, 1.5 kg of palladium on carbon (Pd/C) catalyst is added.[1] The mixture is then subjected to a hydrogen atmosphere and heated to reflux for 6 hours.[1] Upon completion of the reaction, the mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure to yield this compound.[1] This method is reported to produce a yield of approximately 99%.[1]
Route A2: Synthesis of this compound via Sodium Borohydride Reduction of 4-Ethoxybenzaldehyde
Procedure: To a solution of 4-ethoxybenzaldehyde (3.3 g, 22 mmol) in absolute ethanol (25 mL), sodium borohydride (830 mg, 22 mmol) is added.[2] The mixture is stirred at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC). The reaction is then quenched by pouring the mixture into a dilute hydrochloric acid solution. The product is extracted into ethyl acetate. The organic phases are combined, dried over magnesium sulfate (B86663) (MgSO₄), and the solvent is evaporated under vacuum.[2] Further purification can be achieved by silica (B1680970) gel chromatography.
Route B: Synthesis of this compound via Lithium Aluminum Hydride Reduction of 4-Ethoxybenzoic Acid
Procedure: Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and water-sensitive reagent. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) is prepared. The flask is cooled in an ice bath. A solution of 4-ethoxybenzoic acid in anhydrous THF is added dropwise from the dropping funnel to the LiAlH₄ suspension at a rate that maintains a gentle reaction. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. This procedure is critical for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts. The resulting mixture is filtered, and the filter cake is washed with THF or diethyl ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield this compound. Lithium aluminum hydride is a powerful reducing agent known for the high-yield reduction of carboxylic acids to primary alcohols.[3][4]
Synthetic Route Comparison Workflow
Caption: Comparative workflow of synthetic routes to this compound.
References
- 1. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
Validating the Stability of 4-Ethoxybenzyl Alcohol in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the intricate process of multi-step synthesis. The stability of this group under a variety of chemical environments directly impacts the overall yield and purity of the final product. This guide provides a framework for validating the stability of 4-Ethoxybenzyl (EEB) protected alcohols, a common protecting group strategy. Due to the limited availability of direct quantitative data for the 4-Ethoxybenzyl group, this guide leverages the extensive data available for the closely related p-Methoxybenzyl (PMB) group as a comparative benchmark.
This guide offers a standardized experimental protocol to empower researchers to generate their own quantitative stability data for 4-Ethoxybenzyl ethers under various reaction conditions. Furthermore, a decision-making workflow is presented to aid in the strategic selection of protecting groups.
Comparative Stability Profile: 4-Ethoxybenzyl vs. p-Methoxybenzyl Ethers
The stability of a protecting group is not absolute but rather dependent on the specific reagents and conditions of a given synthetic step. The following table summarizes the known stability of p-Methoxybenzyl (PMB) ethers, a close structural analog of 4-Ethoxybenzyl (EEB) ethers, to a range of common reagents. It is anticipated that EEB ethers will exhibit a similar stability profile, but experimental verification is crucial. Researchers can use the provided experimental protocol to populate the corresponding data for EEB ethers.
| Reagent/Condition Category | Specific Reagent/Condition | Stability of PMB Ether | Stability of 4-Ethoxybenzyl Ether (To be determined) |
| Strong Acids | Trifluoroacetic acid (TFA) | Labile[1] | |
| Hydrochloric acid (HCl) | Labile | ||
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | Labile | |
| Trimethylsilyl iodide (TMSI) | Labile | ||
| Tin(IV) chloride (SnCl4) | Labile, can be used for deprotection[2] | ||
| Strong Bases | Sodium hydride (NaH) | Stable[3] | |
| n-Butyllithium (n-BuLi) | Stable[3] | ||
| Lithium diisopropylamide (LDA) | Stable | ||
| Mild Bases | Potassium carbonate (K₂CO₃) | Stable | |
| Triethylamine (Et₃N) | Stable | ||
| Oxidizing Agents | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Labile, common for deprotection[3][4] | |
| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Labile, common for deprotection[2] | ||
| m-Chloroperoxybenzoic acid (mCPBA) | Generally Stable | ||
| Ozone (O₃) | Labile | ||
| Reducing Agents | Hydrogen (H₂), Palladium on carbon (Pd/C) | Labile (Hydrogenolysis) | |
| Lithium aluminum hydride (LiAlH₄) | Stable | ||
| Sodium borohydride (B1222165) (NaBH₄) | Stable | ||
| Diisobutylaluminium hydride (DIBAL-H) | Stable | ||
| Organometallics | Grignard reagents (e.g., MeMgBr) | Stable | |
| Organolithium reagents (e.g., PhLi) | Stable |
Experimental Protocol for Stability Assessment
This protocol provides a standardized method for quantitatively assessing the stability of 4-Ethoxybenzyl protected alcohols under various reaction conditions.
Objective: To determine the percentage of decomposition of a 4-Ethoxybenzyl protected substrate when subjected to a specific chemical reagent or reaction condition over a defined period.
Materials:
-
4-Ethoxybenzyl protected substrate of interest
-
An appropriate internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis of the substrate or its degradation products)
-
The specific reagent to be tested
-
Anhydrous solvent appropriate for the reaction
-
Quenching solution
-
High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) instrumentation
Procedure:
-
Standard Curve Generation: Prepare a series of standard solutions containing known concentrations of the 4-Ethoxybenzyl protected substrate and the internal standard. Analyze these standards by HPLC or GC-MS to generate a calibration curve.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve a precisely weighed amount of the 4-Ethoxybenzyl protected substrate and the internal standard in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Time Point (t=0): Immediately after preparation, withdraw an aliquot of the reaction mixture. Quench the reaction appropriately (e.g., by adding a solution to neutralize the reagent). Analyze the quenched sample by HPLC or GC-MS to determine the initial ratio of the substrate to the internal standard.
-
Reaction Initiation: Add the specific reagent to be tested to the reaction mixture. If the reaction is to be performed at a non-ambient temperature, place the reaction vessel in a pre-heated or pre-cooled bath.
-
Time-Course Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from the reaction mixture. Quench each aliquot immediately and analyze by HPLC or GC-MS.
-
Data Analysis: Using the calibration curve, determine the concentration of the 4-Ethoxybenzyl protected substrate relative to the internal standard at each time point. Calculate the percentage of the remaining substrate at each time point compared to the initial concentration at t=0.
Data Presentation: The results should be tabulated, showing the percentage of the intact 4-Ethoxybenzyl protected substrate remaining at each time point for each tested condition.
Decision-Making Workflow for Protecting Group Selection
The selection of a suitable protecting group is a critical step in the planning of a multi-step synthesis. The following workflow, represented as a Graphviz diagram, illustrates the logical process for this selection, emphasizing the importance of stability validation.
This decision-making tree highlights that when sufficient stability data for a potential protecting group under the planned reaction conditions is not available in the literature, experimental validation is a necessary step to ensure the success of the synthetic route. By following a standardized protocol, researchers can build a reliable internal database of protecting group stabilities, facilitating more efficient and robust synthetic planning in the future.
References
Efficacy of 4-Ethoxybenzyl Alcohol as an Intermediate in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery and development, the strategic use of intermediates and protecting groups is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among the various benzyl-type protecting groups, the 4-ethoxybenzyl and 4-methoxybenzyl moieties are frequently employed. This guide provides a comprehensive comparison of 4-ethoxybenzyl alcohol and its well-established counterpart, 4-methoxybenzyl (PMB) alcohol, as intermediates and protecting groups in chemical synthesis, with a focus on their application in drug discovery.
Introduction to 4-Alkoxybenzyl Intermediates
This compound and 4-methoxybenzyl alcohol serve as crucial building blocks in organic synthesis. They are often used to introduce the corresponding 4-alkoxybenzyl group to protect hydroxyl or other nucleophilic functional groups during multi-step synthetic sequences. The choice between these intermediates can influence reaction yields, stability, and the conditions required for deprotection.
This compound is a key intermediate in the synthesis of the anti-diabetic drug Dapagliflozin [1]. Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes[2]. The synthesis involves the coupling of a protected glucose derivative with the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) [1][3][4][5].
4-Methoxybenzyl (PMB) alcohol is a widely used reagent for introducing the PMB protecting group. The PMB group is favored for its relative stability and the variety of mild conditions under which it can be cleaved, offering orthogonality to other protecting groups[6]. It has been utilized in the synthesis of numerous complex molecules, including intermediates for drugs like Sitagliptin and Ezetimibe[2][7][8][9].
Comparative Analysis of 4-Ethoxybenzyl and 4-Methoxybenzyl Groups
While direct head-to-head comparative studies are limited in published literature, a strong comparison can be drawn based on the well-documented chemistry of the 4-methoxybenzyl (PMB) group and the available data for the 4-ethoxybenzyl group. The primary difference lies in the electronic properties of the ethoxy versus the methoxy (B1213986) substituent. Both are electron-donating groups, which activate the benzyl (B1604629) position towards cleavage. The slightly greater electron-donating nature of the ethoxy group might subtly influence reaction rates, but for most practical purposes in drug synthesis, their reactivities are considered highly similar.
Key Comparison Points:
-
Introduction (Protection): Both groups are typically introduced via a Williamson ether synthesis, reacting the corresponding benzyl halide (e.g., 4-ethoxybenzyl chloride or 4-methoxybenzyl chloride) with an alcohol in the presence of a base. Yields are generally high for both.
-
Stability: Both protecting groups are stable to a wide range of reaction conditions, including basic and mildly acidic environments, making them robust choices for multi-step syntheses[10].
-
Cleavage (Deprotection): The key advantage of these protecting groups is their facile removal under specific conditions that leave other functional groups intact. Common methods include oxidative cleavage and catalytic hydrogenolysis.
Quantitative Data Summary
The following tables summarize key quantitative data for reactions involving 4-ethoxybenzyl and 4-methoxybenzyl intermediates.
Table 1: Synthesis of Key Intermediates
| Intermediate | Starting Materials | Reagents and Conditions | Yield | Reference |
| This compound | 4-Ethoxybenzaldehyde (B43997) | Pd/C, H₂, Anhydrous ethanol (B145695), Reflux, 6 hours | 99% | [2] |
| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 5-bromo-2-chlorobenzoyl chloride, Phenetole | AlCl₃, followed by reduction with Et₃SiH, BF₃·OEt₂ | High | [3][4] |
| 4-Methoxybenzyl ether of a secondary alcohol | Secondary alcohol, 4-Methoxybenzyl bromide | NaH, THF, 0 °C to rt | ~95% | |
| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | S-Phenyl 4-O-benzyl-α-L-thiorhamnopyranoside, PMBCl | Bu₂SnO, CsF, TBAI, DMF | High | [11] |
Table 2: Deprotection (Cleavage) of 4-Alkoxybenzyl Ethers
| Substrate | Deprotection Method | Reagents and Conditions | Product | Yield | Reference |
| 4-Methoxybenzyl (PMB) ether | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt | Corresponding alcohol | 85-97% | [11][12] |
| 4-Methoxybenzyl (PMB) ether | Catalytic Hydrogenolysis | H₂, Pd/C, Methanol (B129727), rt | Corresponding alcohol | 72-85% | [13] |
| Benzyl ether (for comparison) | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt, 5h | Corresponding alcohol | 35% | [11] |
| 4-Methoxybenzyl (PMB) ether | Electrochemical | MeOH, Et₄NBF₄, Flow electrolysis | Corresponding alcohol | up to 93% | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 4-ethoxybenzaldehyde to this compound.
Materials:
-
4-ethoxybenzaldehyde
-
Anhydrous ethanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 150 kg of 4-ethoxybenzaldehyde in 400 kg of anhydrous ethanol in a suitable reactor.
-
Carefully add 1.5 kg of 10% Pd/C to the solution.
-
Introduce hydrogen gas into the reactor and heat the mixture to reflux.
-
Maintain the reaction at reflux for 6 hours, monitoring for completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting light yellow liquid is this compound, which can be further purified by distillation if necessary. A yield of approximately 99% is expected[2].
Protocol 2: Oxidative Deprotection of a 4-Methoxybenzyl (PMB) Ether using DDQ
This protocol describes a general procedure for the cleavage of a PMB ether from an alcohol.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected substrate (1.0 mmol) in a mixture of CH₂Cl₂ and H₂O (typically an 18:1 ratio, e.g., 18 mL CH₂Cl₂ and 1 mL H₂O).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) to the solution in portions.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the deprotected alcohol[11]. Yields typically range from 85-97%[11][12].
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol provides a general method for the removal of a benzyl or p-methoxybenzyl group using catalytic hydrogenolysis.
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20 mol%) to the solution.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product. Purification by chromatography may be performed if necessary. Yields for this reaction are typically in the range of 72-85%[13].
Visualizations
Workflow for the Use of 4-Alkoxybenzyl Protecting Groups
Caption: General workflow for alcohol protection and deprotection using 4-alkoxybenzyl groups.
Signaling Pathway of Dapagliflozin (SGLT2 Inhibition)
Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition in the kidney.
Conclusion
Both this compound and 4-methoxybenzyl alcohol are highly effective intermediates for the protection of hydroxyl groups in drug synthesis. The choice between them is often dictated by the specific synthetic route and the commercial availability of starting materials. The 4-methoxybenzyl (PMB) group is more extensively documented in the chemical literature, providing a wealth of data on its reactivity and orthogonality. However, the successful use of this compound in the industrial synthesis of Dapagliflozin demonstrates its equal utility and efficacy. For researchers, the principles and protocols established for the PMB group can be largely applied to the 4-ethoxybenzyl group with a high degree of confidence, expecting similar stability, reactivity, and yields. The selection can therefore be based on practical considerations such as cost and the specific nuances of the target molecule's synthesis.
References
- 1. usbio.net [usbio.net]
- 2. WO2010141494A2 - Synthesis of ezetimibe - Google Patents [patents.google.com]
- 3. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. EP1953140A1 - Process for the preparation of ezetimibe and derivatives thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Literature review of 4-Ethoxybenzyl alcohol applications in organic chemistry
In the landscape of organic synthesis, the strategic use of protecting groups and functionalized intermediates is paramount for the efficient construction of complex molecules. 4-Ethoxybenzyl alcohol has emerged as a versatile building block, notably as a key intermediate in the synthesis of pharmaceuticals such as the SGLT2 inhibitor Dapagliflozin.[1] This guide provides a comparative analysis of 4-ethoxybenzyl (EEB) as a protecting group for alcohols, benchmarking its performance against the widely used p-methoxybenzyl (PMB) and unsubstituted benzyl (B1604629) (Bn) ethers. The discussion is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Applications of this compound
This compound is primarily utilized as a crucial intermediate in multi-step syntheses. Its synthesis is typically achieved through the reduction of 4-ethoxybenzaldehyde (B43997), for example, by catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol (B145695), often affording near-quantitative yields.[1]
One of the most significant industrial applications of this compound is in the synthesis of Dapagliflozin, where it is used to introduce the 4-ethoxybenzyl moiety to the C-glycoside core structure.[1]
Beyond its role as a synthetic intermediate, the 4-ethoxybenzyl group serves as a protecting group for hydroxyl functionalities, akin to the more common p-methoxybenzyl (PMB) group. The introduction of the electron-donating ethoxy group on the benzyl ring influences the stability and reactivity of the protecting group, offering potential advantages in selective deprotection schemes.
Comparison of Benzyl-Type Protecting Groups
The choice of a benzyl-type protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the lability of the protecting group.
| Protecting Group | Structure | Relative Lability | Key Cleavage Methods | Orthogonality & Remarks |
| Benzyl (Bn) | C₆H₅CH₂- | Low | Catalytic Hydrogenolysis (H₂/Pd-C), Dissolving Metal Reduction (Na/NH₃) | Stable to most acidic and basic conditions. Orthogonal to acid-labile (e.g., Boc, Trityl) and base-labile (e.g., Fmoc) groups. |
| p-Methoxybenzyl (PMB) | 4-MeO-C₆H₄CH₂- | Moderate | Oxidative Cleavage (DDQ, CAN), Mild Acid (TFA) | Cleaved under conditions that leave the Bn group intact. Orthogonal to Bn and silyl (B83357) ethers. Sensitive to strong acids. |
| 4-Ethoxybenzyl (EEB) | 4-EtO-C₆H₄CH₂- | Moderate-High (Theoretically) | Oxidative Cleavage (DDQ, CAN), Mild Acid (TFA) | Expected to be more labile than PMB due to the slightly stronger electron-donating nature of the ethoxy group, potentially allowing for even milder deprotection conditions. |
Note: Direct quantitative comparative studies for the 4-Ethoxybenzyl group are limited in the literature; its properties are largely inferred from the well-documented behavior of the PMB group.
Quantitative Performance Data
While specific head-to-head comparative data for the 4-ethoxybenzyl protecting group is scarce, the following tables summarize typical conditions and yields for the protection of primary alcohols and subsequent deprotection of the analogous and well-documented p-methoxybenzyl (PMB) group. These conditions are expected to be largely applicable to the 4-ethoxybenzyl group.
Table 1: Protection of Primary Alcohols with Benzyl-Type Groups
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 2 - 12 h | 85 - 95 |
Table 2: Deprotection of p-Methoxybenzyl (PMB) Ethers
| Deprotection Method | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Oxidative Cleavage | DDQ (1.1-2.5 equiv) | CH₂Cl₂/H₂O, rt | 1 - 5 h | 78 - 95[2] |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂/TFA, rt | 0.5 - 2 h | >90 |
| Catalytic Hydrogenolysis | H₂, Pd(OH)₂ | MeOH, rt | 12 - 24 h | ~76 (in two steps)[3] |
Experimental Protocols
Synthesis of this compound from 4-Ethoxybenzaldehyde
Objective: To synthesize this compound via the reduction of 4-ethoxybenzaldehyde.
Materials:
-
4-Ethoxybenzaldehyde
-
Anhydrous Ethanol
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen Gas (H₂)
Procedure:
-
Dissolve 4-ethoxybenzaldehyde (150 kg) in anhydrous ethanol (400 kg) in a suitable hydrogenation reactor.
-
Add Pd/C (1.5 kg) to the solution.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a light yellow liquid (yield: ~99%).[1]
Protection of a Primary Alcohol with a Benzyl-Type Group (General Procedure)
Objective: To protect a primary alcohol using a substituted benzyl halide.
Materials:
-
Primary Alcohol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Methoxybenzyl Chloride (PMB-Cl) or 4-Ethoxybenzyl Chloride
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the corresponding benzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Oxidative Deprotection of a PMB/EEB-Protected Alcohol using DDQ (General Procedure)
Objective: To selectively cleave a p-alkoxybenzyl ether in the presence of other protecting groups.
Materials:
-
PMB/EEB-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the PMB/EEB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.1-2.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-5 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.
Mandatory Visualizations
Caption: General workflow for the protection of an alcohol as a 4-ethoxybenzyl ether and its subsequent oxidative deprotection.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-Ethoxybenzyl Alcohol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 4-Ethoxybenzyl alcohol, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general hazardous waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle this compound in a well-ventilated area to avoid inhalation of any vapors.[1][3] In case of skin or eye contact, rinse the affected area immediately with plenty of water and seek medical attention if irritation persists.[1][4]
Step-by-Step Disposal Procedure
The disposal of this compound is governed by local, state, and federal regulations, and it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[5][6] The following procedure outlines the general steps for its proper disposal:
-
Waste Identification and Classification:
-
Containerization:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste.[5][8] Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]
-
The container must be in good condition, with a secure-fitting cap to prevent spills and evaporation.[8]
-
Never use food-grade containers for chemical waste.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5][8]
-
The label must include the full chemical name, "this compound," and its concentration if in a solution. Avoid using abbreviations or chemical formulas.[5]
-
Indicate the date of waste generation and the name and contact information of the principal investigator or responsible person.[5]
-
Mark the appropriate hazard pictograms on the label. For this compound, this would include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[9]
-
-
Storage:
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[5][7]
-
Complete any required waste disposal forms, providing accurate information about the container's contents.[5]
-
Do not pour this compound down the drain or dispose of it in the regular trash.[5][10]
-
-
Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[7][8]
-
After triple-rinsing, the container can typically be disposed of as regular trash after defacing the original label.[7]
-
Hazard Summary for this compound
The following table summarizes the key hazards associated with this compound, which necessitate its handling as hazardous waste.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2][9] |
| Skin Irritation | Causes skin irritation.[3][9] |
| Eye Irritation | Causes serious eye irritation.[3][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][9] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. This compound | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 4-Ethoxybenzyl Alcohol
This document provides immediate, essential guidance for the safe handling and disposal of 4-Ethoxybenzyl alcohol (CAS No. 6214-44-4) for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Area of Protection | Equipment | Specifications and Remarks |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron is also required. | Inspect gloves for integrity before use.[1][3] Contaminated gloves should be disposed of properly.[3] For significant exposure risk, a complete suit protecting against chemicals may be necessary.[3] |
| Respiratory | Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | A full-face respirator with appropriate cartridges (e.g., type ABEK) may be necessary depending on the risk assessment.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
2. Safe Handling Practices:
-
Do not breathe vapors or mists.[4]
-
Avoid sources of ignition as flammable or combustible conditions may exist.[4]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, acid anhydrides, acid chlorides, strong oxidizing agents, and strong reducing agents.[1]
-
Recommended long-term storage temperature is -20°C, and short-term storage is at 2-8°C.[4]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4] Remove contaminated clothing and shoes.[4] If skin irritation or a rash occurs, seek medical advice.[1] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.[1][4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | Do NOT induce vomiting.[4] Wash out the mouth with water.[4] Seek immediate medical attention.[4] |
Accidental Release and Disposal Plan
1. Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment, including respiratory protection.[4]
-
Prevent the chemical from entering drains.[4]
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[3]
-
For large spills, contain the spill and collect the material for disposal.
2. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
All disposal practices must be in compliance with local, state, and federal regulations.
-
Do not dispose of the chemical into the environment.[5]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
